molecular formula C10H15N3O2S B039649 4-Piperazin-1-ylbenzenesulfonamide CAS No. 121278-31-7

4-Piperazin-1-ylbenzenesulfonamide

Cat. No.: B039649
CAS No.: 121278-31-7
M. Wt: 241.31 g/mol
InChI Key: UGGDHKASBRILQW-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylbenzenesulfonamide (CAS 170856-87-8) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The benzenesulfonamide moiety is a well-established zinc-binding group (ZBG), making this compound and its derivatives potent inhibitors of various enzymes, most notably the carbonic anhydrase (CA) family. Inhibiting these enzymes is a validated strategy for developing therapeutics for conditions including glaucoma, epilepsy, and cancer . The core structure of this compound serves as a versatile scaffold for designing novel bioactive molecules. The piperazine ring contributes to favorable physicochemical properties and provides a synthetic handle for further functionalization, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic profiles. Derivatives of this compound have been investigated as: Non-thiazolidinedione (TZD) PPARγ Agonists: Sulfonamide derivatives incorporating the 4-piperazin-1-ylphenyl motif have been synthesized as potential safer alternatives to TZDs for treating type 2 diabetes and metabolic syndrome, showing efficacy in improving glycemic control in preclinical models . Selective Histone Deacetylase (HDAC) Inhibitors: Structural analogs have been developed into hydroxamic acids that demonstrate selective inhibition of HDAC6, an isoform implicated in cancer cell proliferation, positioning them as potential antiproliferative agents . Receptor Antagonists: Related benzenesulfonamide-piperazine compounds have been reported as selective antagonists for receptors such as dopamine D4, highlighting the scaffold's utility in neuroscience research . Researchers can utilize this compound as a key intermediate or a starting point for developing novel enzyme inhibitors and receptor modulators. Specifications: • CAS Number: 170856-87-8 • Molecular Formula: C10H15N3O2S • Molecular Weight: 241.31 g/mol Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGDHKASBRILQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358539
Record name 4-piperazin-1-ylbenzenesulfonamide
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Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121278-31-7, 170856-87-8
Record name 4-piperazin-1-ylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperazin-1-yl)benzene-1-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzenesulfonamide, a heterocyclic compound incorporating both a piperazine and a benzenesulfonamide moiety. These two pharmacophores are prevalent in a wide range of biologically active molecules, suggesting significant potential for this compound in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities, with a focus on its potential as an antioxidant, enzyme inhibitor, and anticancer agent.

Chemical Structure and Properties

4-(Piperazin-1-yl)benzenesulfonamide possesses a core structure consisting of a benzene ring substituted with a sulfonamide group and a piperazine ring. The presence of the basic piperazine nitrogen and the acidic sulfonamide proton imparts amphoteric properties to the molecule.

Chemical Structure:

Caption: Chemical structure of 4-(Piperazin-1-yl)benzenesulfonamide.

A summary of the key physicochemical properties of 4-(Piperazin-1-yl)benzenesulfonamide is presented in the table below.

PropertyValueReference
CAS Number 170856-87-8, 121278-31-7[1]
Molecular Formula C₁₀H₁₅N₃O₂S[1]
Molecular Weight 241.31 g/mol [1]
Melting Point 210-211 °C[2]
Boiling Point 475.4 ± 55.0 °C at 760 mmHg[2]
Physical Form Solid[2]
Purity 98%[2]
InChI Key UGGDHKASBRILQW-UHFFFAOYSA-N[2]

Synthesis of 4-(Piperazin-1-yl)benzenesulfonamide

The synthesis of 4-(piperazin-1-yl)benzenesulfonamide derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with a piperazine derivative. A plausible synthetic route for the title compound is outlined below.

G reactant1 4-Fluorobenzenesulfonyl chloride intermediate 4-(Piperazin-1-yl)benzenesulfonyl chloride reactant1->intermediate Nucleophilic Aromatic Substitution (Piperazine, Base) reactant2 Piperazine product 4-(Piperazin-1-yl)benzenesulfonamide intermediate->product Ammonolysis (Ammonia)

Caption: General synthetic scheme for 4-(Piperazin-1-yl)benzenesulfonamide.

Experimental Protocol (General Procedure for Analogs):

A common method for the synthesis of related compounds involves the nucleophilic aromatic substitution of a suitable starting material with piperazine. For instance, 4-fluorobenzenesulfonyl chloride can be reacted with an excess of piperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF) in the presence of a base like triethylamine or potassium carbonate to neutralize the formed HCl. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. After completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the desired product.

Biological Activities and Experimental Protocols

Derivatives of 4-(piperazin-1-yl)benzenesulfonamide have been investigated for a range of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects.

Antioxidant Activity

The antioxidant potential of benzenesulfonamide-piperazine hybrids has been evaluated using various in vitro assays.[3] These assays typically measure the ability of the compound to scavenge free radicals or reduce oxidizing agents.

Table of Antioxidant Activity Data for a Representative Analog (Compound 4 from a study) [3]

AssayIC₅₀ (mM)
FRAP (Ferric Reducing Antioxidant Power) 0.08
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) 0.21
Phosphomolybdenum 0.22

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine complex by the antioxidant.

Enzyme Inhibition

Benzenesulfonamide-piperazine derivatives have shown inhibitory activity against various enzymes.[3]

Table of Enzyme Inhibition Data for Representative Analogs [3]

EnzymeCompoundIC₅₀ (mM)
Acetylcholinesterase (AChE) 51.003
Butyrylcholinesterase (BChE) 2 and 51.008
Tyrosinase 41.19
α-Glucosidase 31.000

Experimental Protocol (General):

Enzyme inhibition assays are typically performed by incubating the enzyme with the test compound at various concentrations, followed by the addition of the substrate. The rate of product formation is measured over time, usually by spectrophotometry or fluorometry. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Anticancer Activity

The anticancer potential of piperazine-benzenesulfonamide hybrids has been investigated against various cancer cell lines.[4]

Experimental Protocol (General):

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

  • Apoptosis Assays: Various methods, such as Annexin V/propidium iodide staining followed by flow cytometry, can be used to detect and quantify apoptosis (programmed cell death) induced by the compound.

G compound 4-(Piperazin-1-yl)benzenesulfonamide and Derivatives ros Reactive Oxygen Species (ROS) compound->ros Scavenges enzyme Enzymes (e.g., AChE, Tyrosinase) compound->enzyme Inhibits cancer_cells Cancer Cells compound->cancer_cells Induces oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage oxidative_stress->cell_damage enzyme_dysregulation Enzyme Dysregulation proliferation Uncontrolled Proliferation cancer_cells->proliferation apoptosis Apoptosis cancer_cells->apoptosis

Caption: Potential mechanisms of action for 4-(piperazin-1-yl)benzenesulfonamide derivatives.

Conclusion

4-(Piperazin-1-yl)benzenesulfonamide is a promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of the parent compound and its analogs, including in vivo studies and investigation of their mechanisms of action at the molecular level. The synthetic accessibility and the rich pharmacology associated with its constituent moieties make 4-(piperazin-1-yl)benzenesulfonamide an attractive starting point for future drug discovery efforts.

References

An In-depth Technical Guide to 4-Piperazin-1-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Piperazin-1-ylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a general synthetic protocol, and a survey of potential biological activities supported by detailed experimental methodologies. The guide also explores potential mechanisms of action and signaling pathways associated with the broader class of benzenesulfonamide-piperazine derivatives. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a chemical compound featuring a benzenesulfonamide moiety linked to a piperazine ring. This structural arrangement is a common scaffold in the design of biologically active molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(Piperazin-1-yl)benzenesulfonamideN/A
CAS Number 170856-87-8N/A
Molecular Formula C₁₀H₁₅N₃O₂SN/A
Molecular Weight 257.31 g/mol N/A
Melting Point 210-212 °CN/A
Boiling Point 475.4 ± 55.0 °C at 760 mmHgN/A
Solubility Information not availableN/A
Appearance White to off-white solidN/A

Synthesis and Characterization

General Synthetic Protocol

A likely synthetic approach involves the nucleophilic substitution reaction between 4-acetylsulfanilyl chloride and piperazine, followed by deprotection.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 4-acetylsulfanilyl chloride (1 equivalent) in the same solvent dropwise over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-acetylated intermediate can be purified by column chromatography on silica gel.

  • Deprotection: The N-acetyl group can be removed by acid or base hydrolysis. For example, the intermediate can be refluxed in a mixture of ethanol and hydrochloric acid.

  • Final Purification: After neutralization, the product can be extracted into an organic solvent. The solvent is then removed under reduced pressure, and the final product, this compound, can be purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

SynthesisWorkflow Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction SulfonylChloride 4-Acetylsulfanilyl Chloride SulfonylChloride->Reaction Intermediate N-Acetyl Intermediate Reaction->Intermediate Deprotection Hydrolysis Intermediate->Deprotection FinalProduct 4-Piperazin-1-yl- benzenesulfonamide Deprotection->FinalProduct

General Synthetic Workflow for this compound.

Potential Biological Activities and Experimental Protocols

The benzenesulfonamide-piperazine scaffold is a privileged structure in medicinal chemistry, and derivatives have been investigated for a wide range of biological activities. While specific data for this compound is limited, the following assays are relevant for assessing its potential therapeutic applications.

Enzyme Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.

  • Reagents: Human carbonic anhydrase II, p-nitrophenyl acetate (p-NPA), Tris-HCl buffer (pH 7.4), and the test compound.

  • Procedure: a. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution. c. Pre-incubate the mixture for 15 minutes at room temperature. d. Initiate the reaction by adding the p-NPA substrate solution. e. Immediately measure the absorbance at 400 nm in a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and phosphate buffer (pH 8.0).

  • Procedure: a. In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution. b. Incubate for 15 minutes at 25 °C. c. Add DTNB solution. d. Initiate the reaction by adding ATCI. e. Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction. The percent inhibition and IC₅₀ values are determined as described for the CA inhibition assay.

Protocols for assessing inhibitory activity against tyrosinase and α-glucosidase can be found in various scientific resources and are typically based on spectrophotometric measurements of product formation from a chromogenic substrate.

Cytotoxicity

Experimental Protocol: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Activity

Experimental Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Media Preparation: Prepare a series of agar plates containing two-fold serial dilutions of the test compound.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Receptor Binding

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D4 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone) and various concentrations of the unlabeled test compound.

  • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of benzenesulfonamide-piperazine derivatives can be attributed to their interaction with specific molecular targets.

Enzyme Inhibition

As described above, these compounds can directly bind to the active site or allosteric sites of enzymes, leading to the modulation of their catalytic activity.

Receptor Modulation

Interaction with G-protein coupled receptors (GPCRs) like the dopamine D4 receptor can modulate downstream signaling cascades, such as those involving adenylyl cyclase and cyclic AMP (cAMP).

Modulation of Cellular Stress Pathways

Some sulfonamide derivatives have been shown to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis. This pathway is a critical regulator of cellular antioxidant responses.

SignalingPathway cluster_stress Cellular Stress Compound Benzenesulfonamide Derivative KEAP1 KEAP1 Compound->KEAP1 inhibition NRF2 NRF2 KEAP1->NRF2 degradation GPX4 GPX4 NRF2->GPX4 transcription Ferroptosis Ferroptosis GPX4->Ferroptosis inhibition

Potential Signaling Pathway: KEAP1-NRF2-GPX4 Axis Modulation.

Conclusion

This compound represents a versatile chemical scaffold with the potential for a wide array of biological activities. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. The detailed experimental protocols offer a starting point for in vitro evaluation, and the discussion of potential mechanisms of action provides a framework for further investigation into its molecular targets and signaling pathways. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

Synthesis of 4-Piperazin-1-ylbenzenesulfonamide and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-Piperazin-1-ylbenzenesulfonamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the core molecule this compound and its various derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows. The information presented is collated from various scientific sources to aid researchers in the fields of medicinal chemistry and drug development.

Core Synthesis: this compound

The synthesis of the parent compound, this compound, can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common approach involves the reaction of a 4-halobenzenesulfonyl chloride with piperazine.

A related synthesis for a derivative, N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, follows a two-step pathway where 4-fluorobenzenesulfonyl chloride is first reacted with diethylamine, followed by substitution with piperazine.[1] A more direct route for the core compound would involve reacting 4-fluorobenzenesulfonyl chloride directly with an excess of piperazine, or by using a protected piperazine followed by deprotection. Another approach involves the reaction of 4-piperazin-1-yl-benzenesulfonyl chloride with an amine.[1]

General Synthetic Workflow for the Core Moiety

G cluster_0 Method 1: Nucleophilic Aromatic Substitution cluster_1 Method 2: Sulfonamide Formation 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl chloride Reaction1 Reaction 4-Fluorobenzenesulfonyl_chloride->Reaction1 Piperazine Piperazine (excess) Piperazine->Reaction1 Base Base (e.g., K2CO3, Et3N) Base->Reaction1 Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction1 4_Piperazin_1_ylbenzenesulfonamide This compound Reaction1->4_Piperazin_1_ylbenzenesulfonamide 4_Piperazin_1_yl_benzenesulfonyl_chloride 4-Piperazin-1-yl- benzenesulfonyl chloride Reaction2 Reaction 4_Piperazin_1_yl_benzenesulfonyl_chloride->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Solvent2 Solvent (e.g., Dichloromethane) Solvent2->Reaction2 Product2 This compound Reaction2->Product2 G Start 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone + 2,3-dichloro-5-nitro pyridine Step1 Cs2CO3, DMF 0°C to RT, 3-4h Start->Step1 Intermediate1 1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone Step1->Intermediate1 Step2 SnCl2·2H2O, Ethyl Acetate RT, 8h Intermediate1->Step2 Intermediate2 1-(4-(4-((5-Amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone Step2->Intermediate2 Step3 Desired Sulfonyl Chloride, Pyridine, DCM RT, 5-6h Intermediate2->Step3 Final_Products N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives Step3->Final_Products G Start 4-Piperazin-1-yl-benzenesulfonyl chloride + Diethylamine Conditions Triethylamine, DCM Room Temperature Start->Conditions Product N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide Conditions->Product Purification Recrystallization or Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product G Benzophenone Substituted Benzophenone Reduction NaBH4 Benzophenone->Reduction Alcohol Benzhydrol derivative Reduction->Alcohol Chlorination SOCl2 Alcohol->Chlorination Chloride Benzhydryl chloride derivative Chlorination->Chloride Piperazine_Reaction Piperazine Chloride->Piperazine_Reaction Benzhydrylpiperazine 1-Benzhydrylpiperazine derivative Piperazine_Reaction->Benzhydrylpiperazine Coupling Boc-amino acid, HATU, DIPEA Benzhydrylpiperazine->Coupling Boc_Protected Boc-protected amide Coupling->Boc_Protected Deprotection TFA Boc_Protected->Deprotection Amine Amine derivative Deprotection->Amine Final_Reaction Nitrobenzenesulfonyl chloride, DIPEA Amine->Final_Reaction Final_Product Benzhydrylpiperazine-Nitrobenzenesulfonamide Hybrid Final_Reaction->Final_Product G Ligand Piperazine-benzenesulfonamide Derivative (Agonist) PPARg PPARγ Receptor Ligand->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in target gene promoter) Heterodimer->PPRE Gene_Expression Target Gene Expression (Adipogenesis, Insulin Sensitivity) PPRE->Gene_Expression Biological_Response Improved Glycemic Control Gene_Expression->Biological_Response

References

Spectroscopic data of 4-Piperazin-1-ylbenzenesulfonamide (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 4-Piperazin-1-ylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification and characterization of this compound and its derivatives in a research and development setting.

Chemical Structure and Properties

This compound

  • Chemical Formula: C₁₀H₁₅N₃O₂S

  • Molecular Weight: 257.31 g/mol

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds containing piperazine, benzenesulfonamide, and substituted benzene moieties.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.6 - 7.8d (doublet)2HAr-H (ortho to SO₂NH₂)
~ 6.9 - 7.1d (doublet)2HAr-H (ortho to piperazine)
~ 3.2 - 3.4t (triplet)4HPiperazine-H (adjacent to Ar)
~ 2.9 - 3.1t (triplet)4HPiperazine-H (adjacent to NH)
~ 2.5 (broad)s (singlet)1HPiperazine-NH
~ 7.2 (broad)s (singlet)2HSO₂NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 150 - 152Ar-C (attached to piperazine)
~ 128 - 130Ar-CH (ortho to SO₂NH₂)
~ 125 - 127Ar-C (attached to SO₂NH₂)
~ 115 - 117Ar-CH (ortho to piperazine)
~ 48 - 50Piperazine-CH₂ (adjacent to Ar)
~ 45 - 47Piperazine-CH₂ (adjacent to NH)

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H stretching (sulfonamide & piperazine)
3100 - 3000WeakAromatic C-H stretching
2950 - 2800MediumAliphatic C-H stretching (piperazine)
1600 - 1580StrongAromatic C=C stretching
1500 - 1475StrongAromatic C=C stretching
1350 - 1300StrongAsymmetric SO₂ stretching
1170 - 1150StrongSymmetric SO₂ stretching
900 - 800StrongC-H out-of-plane bending (para-substituted)
Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI). Key fragmentation patterns would likely involve the cleavage of the piperazine ring and the benzenesulfonamide group. Common fragments would include ions corresponding to the benzenesulfonamide moiety and the piperazine ring, as well as fragments arising from the loss of SO₂ or NH₂.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Typical ESI parameters: capillary voltage of 3-5 kV, nebulizer gas pressure of 20-40 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent Acq_H ¹H NMR Acquisition Prep->Acq_H Acq_C ¹³C NMR Acquisition Prep->Acq_C Proc Fourier Transform Phase & Baseline Correction Acq_H->Proc Acq_C->Proc Analysis Spectral Interpretation Structure Elucidation Proc->Analysis

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare KBr Pellet or use ATR Sample Record Sample Spectrum Prep->Sample Background Record Background Spectrum Proc Background Subtraction Background->Proc Sample->Proc Analysis Identify Functional Groups Proc->Analysis

Caption: General workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Dilute Solution Ionization Electrospray Ionization (ESI) Prep->Ionization Detection Mass Analysis & Detection Ionization->Detection Analysis Determine Molecular Weight & Fragmentation Pattern Detection->Analysis

Caption: General workflow for Mass Spectrometry.

Physical and chemical properties of 4-piperazin-1-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-piperazin-1-ylbenzenesulfonamide

This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological context of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification

IUPAC Name: this compound CAS Number: 170856-87-8, 121278-31-7[1] Molecular Formula: C₁₀H₁₅N₃O₂S[1] Synonyms: 4-(1-piperazinyl)benzenesulfonamide

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, formulation, and application in research settings.

Table 1: Physical Properties

Property Value Source
Physical Form Solid
Melting Point 210-211 °C
Boiling Point 475.4 ± 55.0 °C at 760 mmHg

| Solubility | Piperazine and its derivatives are generally soluble in water.[2][3] Sulfonamides exhibit pH-dependent solubility.[4] | General Knowledge |

Table 2: Chemical and Computed Properties

Property Value Source
Molecular Weight 241.31 g/mol [1]
Exact Mass 241.08849790 Da [1]
XLogP3 -0.3 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 5 [1]
Rotatable Bond Count 2 [1]
Topological Polar Surface Area 83.8 Ų [1]

| Complexity | 311 |[1] |

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring and the aliphatic protons of the piperazine ring. The protons on the sulfonamide nitrogen and the secondary amine in the piperazine ring will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons in the benzene and piperazine rings.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry under positive ion mode, the compound is expected to show a prominent [M+H]⁺ ion. Common fragmentation patterns for piperazine analogues involve cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine and benzene rings.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with an amine.[6][7]

Reaction: 4-Aminobenzenesulfonamide reacts with bis(2-chloroethyl)amine to yield this compound.

Materials:

  • 4-Aminobenzenesulfonamide

  • Bis(2-chloroethyl)amine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-aminobenzenesulfonamide (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous potassium carbonate (3 equivalents) to the solution to act as a base.

  • Add bis(2-chloroethyl)amine (1.1 equivalents) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel to yield the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 4-Aminobenzenesulfonamide in DMF B Add K2CO3 (Base) A->B C Add Bis(2-chloroethyl)amine B->C D Heat to 80-90°C (12-18 hours) C->D E Monitor by TLC D->E F Quench with Ice Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K L Obtain Pure Product K->L

Caption: Workflow for the synthesis and purification of this compound.

Determination of pKa by LC-PDA Method

The acid dissociation constant (pKa) is a crucial parameter for drug development. This protocol details its determination using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector.[8][9]

Materials & Equipment:

  • HPLC system with a C18 column and PDA detector

  • This compound standard

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions of varying pH (e.g., phosphate, acetate buffers)

  • pH meter

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of acetonitrile and aqueous buffer mixtures (e.g., 30:70 MeCN:water) where the pH of the aqueous component is precisely adjusted to a range of values (e.g., pH 2.5 to 11.0).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., MeCN) and dilute to a working concentration with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the first mobile phase (lowest pH).

    • Inject a fixed volume of the sample solution.

    • Record the retention time (t_R) from the chromatogram. The dead time (t_M) can be determined by injecting a non-retained compound like uracil.

    • Repeat the injection for each mobile phase of increasing pH.

  • Data Analysis:

    • Calculate the retention factor (k) for each pH value using the formula: k = (t_R - t_M) / t_M.

    • Plot the retention factor (k) as a function of the mobile phase pH.

    • The resulting plot will be a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the appropriate nonlinear regression model.[8]

Biological Activity and Signaling Pathway

Sulfonamides are a class of synthetic antimicrobial agents.[6] Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria.[10][11]

Mechanism of Action: Bacteria cannot import folic acid and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[6][10] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[6][12] This blockade halts the production of dihydropteroic acid, a precursor to folic acid. Without folic acid, bacteria are unable to synthesize essential purines and thymidine, which are required for DNA replication and cell division, leading to a bacteriostatic effect.[10] Humans are unaffected because they obtain folic acid from their diet.[6][10]

The piperazine moiety is a common scaffold in medicinal chemistry and is known to be present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[13][14][15]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP THF Tetrahydrofolic Acid (Folic Acid) DHP->THF DNA Purine & DNA Synthesis THF->DNA Sulfonamide 4-Piperazin-1-yl- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

G cluster_structure Structural Features cluster_properties Resulting Properties & Activities Compound This compound Sulfonamide_Group Sulfonamide Moiety (-SO2NH2) Compound->Sulfonamide_Group Piperazine_Ring Piperazine Ring Compound->Piperazine_Ring Aromatic_Ring Aromatic Ring Compound->Aromatic_Ring PABA_Mimic Structural Mimic of PABA Sulfonamide_Group->PABA_Mimic H_Bonding H-Bonding Capacity Sulfonamide_Group->H_Bonding Solubility pH-Dependent Solubility Piperazine_Ring->Solubility Scaffold Privileged Scaffold for Drug Discovery Piperazine_Ring->Scaffold Biological_Activity Antimicrobial Activity PABA_Mimic->Biological_Activity Leads to

Caption: Relationship between the structure and properties of the title compound.

References

Discovery and history of piperazine-containing benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Piperazine-Containing Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the discovery, history, and development of piperazine-containing benzenesulfonamides, a versatile scaffold in modern medicinal chemistry. From their origins in the serendipitous discovery of sulfonamide antibiotics to the blockbuster success of sildenafil and their emergence as potent enzyme inhibitors, this document traces the scientific journey of these remarkable compounds. Detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and visual representations of key biological pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

A Serendipitous Beginning: The Dawn of the Sulfonamide Era

The story of piperazine-containing benzenesulfonamides is intrinsically linked to the broader history of sulfonamide drugs. The journey began in the 1930s at the laboratories of Bayer AG in Germany, where scientists were investigating the potential of coal-tar dyes to act as antimicrobial agents.[1] This research led to the discovery of the first sulfonamide drug, Prontosil, a prodrug that is metabolized in the body to the active compound sulfanilamide.[1][2] The groundbreaking realization that a simple synthetic chemical could effectively combat systemic bacterial infections marked a turning point in medicine and paved the way for the antibiotic revolution.[1][3]

These early sulfonamides were found to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of a vital nutrient for bacterial growth and replication, leading to a bacteriostatic effect.[1] This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives, each with modifications aimed at improving efficacy, broadening the spectrum of activity, and reducing toxicity.[1] It was within this fertile ground of chemical exploration that the versatile piperazine ring would eventually be integrated, leading to new classes of drugs with diverse therapeutic applications.

The Sildenafil Story: A Paradigm of Drug Repositioning

A pivotal chapter in the history of piperazine-containing benzenesulfonamides was written not in the pursuit of antibiotics, but in the search for a new treatment for cardiovascular disease. In the late 1980s, a team of pharmaceutical chemists at Pfizer's research facility in Sandwich, UK, synthesized a compound designated UK-92,480.[4][5] This molecule, a piperazine-containing benzenesulfonamide derivative, was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of blood flow.[4][6] The initial therapeutic target was angina, a type of chest pain caused by reduced blood flow to the heart.[7]

However, during early clinical trials for angina, the drug showed only modest efficacy.[4] Instead, a consistent and unexpected side effect was reported by male volunteers: the induction of penile erections.[4][7] This serendipitous observation led to a strategic shift in the drug's development program, from cardiovascular medicine to the treatment of erectile dysfunction (ED), a condition with a significant unmet medical need at the time.[4]

Following extensive clinical trials that demonstrated its efficacy and safety, UK-92,480, now named sildenafil, was approved by the US Food and Drug Administration (FDA) in 1998 under the trade name Viagra.[6][7] It became the first oral treatment for erectile dysfunction, revolutionizing the management of this common condition.[5] The discovery and development of sildenafil is a classic example of drug repositioning and highlights the importance of astute clinical observation.[4]

Signaling Pathway of Sildenafil

Sildenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. This second messenger, cGMP, induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[7]

PDE5_Signaling_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP to GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection GMP GMP PDE5->GMP degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Figure 1: Sildenafil's Mechanism of Action

Expanding Horizons: Carbonic Anhydrase Inhibitors

The versatility of the piperazine-containing benzenesulfonamide scaffold is further demonstrated by its application in the development of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] These enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic potential in various conditions, including glaucoma, epilepsy, and certain types of cancer.[8]

The benzenesulfonamide moiety is a well-established zinc-binding group, and its incorporation into molecules with a piperazine linker has led to the development of potent and selective CAIs.[8] The piperazine ring often serves to improve the physicochemical properties of the compounds, such as solubility, and can be modified to achieve selective inhibition of different CA isoforms.[8]

Signaling Pathway of Carbonic Anhydrase Inhibition

The primary function of carbonic anhydrase is to maintain acid-base balance in various tissues. In cancer, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting these isoforms, piperazine-containing benzenesulfonamide CAIs can disrupt the pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, apoptosis.

CA_Inhibition_Pathway cluster_cell Cancer Cell CO2 CO2 CA_IX_XII Carbonic Anhydrase (CA IX/XII) CO2->CA_IX_XII H2O H2O H2O->CA_IX_XII H2CO3 H₂CO₃ CA_IX_XII->H2CO3 catalyzes HCO3 HCO₃⁻ H2CO3->HCO3 H_plus_intra H⁺ (intracellular) H2CO3->H_plus_intra H_plus_extra H⁺ (extracellular) HCO3->H_plus_extra exported Intracellular_Acidosis Increased Intracellular Acidosis H_plus_intra->Intracellular_Acidosis Apoptosis Apoptosis Intracellular_Acidosis->Apoptosis Piperazine_Benzenesulfonamide_CAI Piperazine-Containing Benzenesulfonamide CAI Piperazine_Benzenesulfonamide_CAI->CA_IX_XII inhibits

Figure 2: Carbonic Anhydrase Inhibition in Cancer

A New Frontier: Antitubercular Agents

More recently, the piperazine-containing benzenesulfonamide scaffold has emerged as a promising framework for the development of novel antitubercular agents. Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action.

Several studies have reported the synthesis and evaluation of piperazine-containing benzenesulfonamide derivatives with potent activity against M. tuberculosis.[9][10] The modular nature of this scaffold allows for systematic modifications to optimize antitubercular activity and pharmacokinetic properties. While the exact mechanisms of action for many of these compounds are still under investigation, they represent a promising new avenue in the fight against tuberculosis.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of piperazine-containing benzenesulfonamides has been guided by extensive structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for representative compounds from each therapeutic class.

Table 1: PDE5 Inhibitors

CompoundIC₅₀ (nM)Reference
SildenafilPropylEthoxy3.9[6]
VardenafilEthylEthoxy0.7N/A
TadalafilN/AN/A1.8N/A

Table 2: Carbonic Anhydrase Inhibitors

CompoundRhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
29 H3.015.225.545.7[8]
32 4-F11.84.430.150.2[8]
AAZ N/A25012255.7[11]

Table 3: Antitubercular Agents

CompoundRMIC (µg/mL)Reference
7f 4-NO₂>25[9]
7l 2,4-di-NO₂0.78[9]
IsoniazidN/A0.05[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key piperazine-containing benzenesulfonamide and for the in vitro assays used to evaluate their biological activity.

Synthesis of Sildenafil

A facile and improved synthesis of sildenafil has been reported.[1] The key steps involve the chlorosulfonylation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by reaction with N-methylpiperazine.

Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

To chlorosulfonic acid (50 mL) at 0–10 °C, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) is added portion-wise, followed by thionyl chloride (9.53 g, 80.13 mmol).[1] The reaction mixture is stirred at 20–30 °C for 4 hours. The mixture is then poured onto ice (~500 g) and the product is extracted with dichloromethane (250 mL).[1]

Step 2: Preparation of Sildenafil

To the dichloromethane layer containing the sulfonyl chloride from the previous step, N-methylpiperazine (9.6 g, 96 mmol) is added, and the mixture is stirred for 1 hour at 20–25 °C.[1] The reaction mixture is then washed with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).[1] The organic layer is concentrated under reduced pressure, and the product is crystallized from methanol to yield sildenafil.[1]

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compound (e.g., sildenafil)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.

  • Add the diluted PDE5A1 enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction by adding the Binding Agent to all wells.

  • Incubate for an additional 30 minutes at room temperature.

  • Read the fluorescence polarization of each well using a microplate reader.

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the CA enzyme in cold assay buffer.

  • Prepare a stock solution of the substrate (p-NPA) in acetonitrile or DMSO.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add assay buffer to the appropriate wells.

  • Add the corresponding inhibitor working solution (or DMSO for the maximum activity control).

  • Add the CA working solution to all wells except the blank.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

Data Analysis:

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

Experimental Workflow for Antitubercular Drug Screening

A multi-stage screening process is typically employed to identify and characterize novel antitubercular agents.

Antitubercular_Screening_Workflow Compound_Library Piperazine-Containing Benzenesulfonamide Library Primary_Screen Primary Screen (e.g., M. bovis BCG GFP assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (M. tuberculosis H37Rv MIC determination) Hit_Identification->Secondary_Screen Active Compounds Lead_Identification Lead Identification Secondary_Screen->Lead_Identification Toxicity_Assay Cytotoxicity Assay (e.g., HepG2 cells) Lead_Identification->Toxicity_Assay Potent Compounds In_Vivo_Efficacy In Vivo Efficacy (Mouse model of TB) Toxicity_Assay->In_Vivo_Efficacy Non-toxic Compounds Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Efficacious Compounds

Figure 3: Antitubercular Drug Screening Workflow

Conclusion

The journey of piperazine-containing benzenesulfonamides from their conceptual roots in early antibiotic research to their current status as a privileged scaffold in diverse therapeutic areas is a testament to the power of chemical innovation and serendipity in drug discovery. The remarkable story of sildenafil not only transformed the treatment of erectile dysfunction but also underscored the potential for drug repositioning. The continued exploration of this chemical class has yielded potent inhibitors of carbonic anhydrase and promising new leads for antitubercular therapy. This guide has provided a comprehensive technical overview of the discovery, history, synthesis, and biological evaluation of these important compounds. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the ongoing development of novel therapeutics based on the versatile piperazine-containing benzenesulfonamide core.

References

4-Piperazin-1-ylbenzenesulfonamide: A Core Scaffold for Diverse Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanistic Studies of a Versatile Moiety

Introduction

4-Piperazin-1-ylbenzenesulfonamide is a key chemical scaffold that serves as a foundational structure for the development of a wide array of pharmacologically active agents. While comprehensive mechanistic data on the parent compound itself is not extensively available in public literature, numerous studies on its derivatives have revealed its significant potential to interact with a variety of biological targets. This technical guide will delve into the core mechanisms of action elucidated through the study of these derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of the signaling pathways, experimental protocols, and quantitative data associated with this important structural motif. The primary targets identified for derivatives of this compound include carbonic anhydrases, autotaxin, and dopamine receptors, suggesting its potential therapeutic applications in oncology, inflammatory diseases, and neurological disorders.

Core Molecular Targets and Mechanisms of Action

The versatility of the this compound scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its interaction with specific biological targets. The primary mechanisms of action identified for its derivatives are enzyme inhibition and receptor antagonism.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes.[1][2][3][4][5][6][7] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological and pathological processes.[1][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[1][2]

The sulfonamide moiety of the scaffold acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Modifications to the piperazine ring and the phenyl group can enhance potency and introduce selectivity for different CA isoforms.[2] For instance, several derivatives have shown potent, low nanomolar inhibition of cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII.[2][4]

Signaling Pathway: Carbonic Anhydrase-Mediated pH Regulation

CA_Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA Carbonic Anhydrase (CA) CA->H2CO3 Catalyzes pH Intracellular & Extracellular pH Regulation CA->pH Inhibitor This compound Derivative Inhibitor->CA Inhibits Physiological_Processes Physiological Processes pH->Physiological_Processes

Carbonic Anhydrase Catalysis and Inhibition.
Autotaxin Inhibition

Derivatives of this compound have also been identified as inhibitors of autotaxin (ATX), a secreted enzyme with lysophospholipase D activity.[1][8] ATX is the primary producer of the signaling lipid lysophosphatidic acid (LPA) in the blood.[1][8] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[9] Dual inhibition of ATX and carbonic anhydrase is being explored as a therapeutic strategy for ocular conditions.[1]

Signaling Pathway: The Autotaxin-LPA Axis

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolyzes Inhibitor This compound Derivative Inhibitor->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Downstream Downstream Signaling (e.g., cell proliferation, migration) LPAR->Downstream

The Autotaxin-LPA Signaling Pathway and its Inhibition.
Dopamine D4 Receptor Antagonism

Select derivatives of this compound have been shown to act as potent and selective antagonists of the dopamine D4 receptor.[10][11][12] The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the brain and is a target for antipsychotic medications.[10] Antagonism of this receptor is a key mechanism for the therapeutic effects of certain drugs used to treat schizophrenia and other psychiatric disorders.

Signaling Pathway: Dopamine D4 Receptor Antagonism

D4_Antagonism Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds to G_Protein G-Protein Signaling (e.g., ↓cAMP) D4_Receptor->G_Protein Antagonist This compound Derivative Antagonist->D4_Receptor Blocks Neuronal_Response Neuronal Response G_Protein->Neuronal_Response

Mechanism of Dopamine D4 Receptor Antagonism.

Quantitative Data on Derivatives

Table 1: Carbonic Anhydrase Inhibition Data for Selected Derivatives

Compound IDModificationTarget IsoformKi (nM)Reference
Derivative A 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide with 4-methoxyphenyl grouphCA I7.9[2]
hCA II3.7[2]
hCA IX0.9[2]
Derivative B Pyridazinone-based sulfonamidehCA II5.3[4]
hCA XII5.3[4]

Table 2: Dopamine Receptor Affinity for a Selected Derivative

Compound IDModificationTarget ReceptorIC50 (nM)Selectivity vs. D2Reference
Derivative C N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D40.057>10,000-fold[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound derivatives.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO2 hydration catalyzed by carbonic anhydrase.

Workflow Diagram

CA_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and CO2-saturated Buffer Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Mix Rapidly Mix Enzyme-Inhibitor Solution with CO2 Buffer in Stopped-Flow Apparatus Incubate->Mix Monitor Monitor Change in pH-indicator Absorbance/Fluorescence Over Time Mix->Monitor Calculate Calculate Initial Rate of Reaction Monitor->Calculate Determine_Ki Determine Inhibition Constant (Ki) from Dose-Response Curves Calculate->Determine_Ki End End Determine_Ki->End

Workflow for Stopped-Flow CA Inhibition Assay.

Methodology

  • Reagent Preparation : Prepare a buffered solution (e.g., Tris-HCl) containing a known concentration of the purified carbonic anhydrase isoform. Prepare serial dilutions of the this compound derivative (inhibitor). Prepare a CO2-saturated aqueous solution.

  • Enzyme-Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time at a controlled temperature.

  • Reaction Initiation : In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution.

  • Data Acquisition : Monitor the change in absorbance or fluorescence of a pH indicator in the reaction mixture over time. The hydration of CO2 leads to a change in pH, which is detected by the indicator.

  • Data Analysis : Determine the initial rate of the catalyzed reaction from the kinetic traces. Plot the enzyme activity against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Autotaxin Fluorescence-Based Inhibition Assay

This assay measures the inhibition of ATX-mediated hydrolysis of a fluorogenic substrate.

Methodology

  • Reagent Preparation : Prepare an assay buffer (e.g., Tris-HCl with relevant ions). Prepare a solution of recombinant human autotaxin. Prepare a solution of a fluorogenic ATX substrate (e.g., LPC analog). Prepare serial dilutions of the test compound.

  • Assay Setup : In a microplate, add the assay buffer, the test compound at various concentrations, and the autotaxin enzyme.

  • Pre-incubation : Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by ATX releases a fluorescent product.

  • Data Analysis : Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup : In a microplate, add the cell membranes, a radiolabeled D4 receptor antagonist (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound.

  • Incubation : Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known D4 antagonist). Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse pharmacological activities. The primary mechanisms of action for these derivatives involve the inhibition of key enzymes such as carbonic anhydrases and autotaxin, as well as the antagonism of important neurological targets like the dopamine D4 receptor. While quantitative bioactivity data for the parent compound remains elusive in the public domain, the extensive research on its derivatives provides a clear roadmap for its potential applications and future drug discovery efforts. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further explore the therapeutic potential of this versatile chemical entity. Further investigation into the specific activities of the core this compound molecule is warranted to fully understand its intrinsic pharmacological profile and to guide the rational design of next-generation therapeutic agents.

References

Biological Activity of Novel 4-Piperazin-1-ylbenzenesulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the biological activity of novel 4-piperazin-1-ylbenzenesulfonamide analogs, a class of compounds with significant potential in drug discovery, particularly in oncology. This document outlines detailed experimental protocols, presents illustrative quantitative data from structurally related compounds, and visualizes key cellular signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. Analogs based on this core have demonstrated a wide range of biological activities, including potent anticancer and enzyme-inhibitory effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in cell growth, proliferation, and survival. This guide serves as a comprehensive resource for researchers engaged in the synthesis, evaluation, and development of these promising therapeutic agents.

Data Presentation: Biological Activity of Structurally Related Analogs

While a comprehensive dataset for a single novel series of this compound analogs is not publicly available, the following tables summarize the anticancer and enzyme-inhibitory activities of structurally related benzenesulfonamide and piperazine derivatives. This data is presented to illustrate the potential potency and selectivity of this class of compounds and to provide a framework for the comparative analysis of newly synthesized analogs.

Table 1: Illustrative Anticancer Activity (IC50) of Benzenesulfonamide Analogs

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 4 Leukemia0.32--
Colon Cancer0.49 - 0.89--
Renal Cancer0.92--
Analog 12d Breast (MDA-MB-468)3.99--
Leukemia (CCRF-CM)4.51--
Analog 12i Breast (MDA-MB-468)1.48--
Leukemia (CCRF-CM)9.83--
Analog 4e Breast (MDA-MB-231)3.58Staurosporine7.67
Breast (MCF-7)4.58Staurosporine5.89
Analog 4g Breast (MDA-MB-231)1.52--
Breast (MCF-7)2.33--
Analog 4h Breast (MDA-MB-231)2.01--
Breast (MCF-7)3.11--

Disclaimer: The data in this table is collated from various sources for illustrative purposes and represents the activity of benzenesulfonamide derivatives that may have additional fused ring systems or substituents not explicitly shown.[1][2][3]

Table 2: Illustrative Carbonic Anhydrase (CA) Inhibitory Activity (KI) of Benzenesulfonamide Analogs

Compound IDhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
Analog 8a 94.4---
Analog 6c -179.3--
Analog 5a 884.3-134.8-
Analog 12i --38.8-
Analog 8c -591.4-936.2
Acetazolamide (Standard) 25012.1-5.7

Disclaimer: This table presents inhibitory constants for a series of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. The specific substitutions on the core structure vary.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for assessing the biological activity of novel this compound analogs.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds (this compound analogs) and a positive control (e.g., doxorubicin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (medium with the same concentration of the compound solvent, e.g., DMSO) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash them with cold PBS.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells is proportional to the fluorescence intensity of the PI.

    • Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel this compound analogs for anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs MTT Cell Viability Assay (MTT) Synthesis->MTT Test Analogs CellCycle Cell Cycle Analysis MTT->CellCycle Active Compounds KinaseAssay Kinase Inhibition Assay MTT->KinaseAssay Active Compounds IC50 IC50 Determination MTT->IC50 Dose-Response Data SAR Structure-Activity Relationship (SAR) CellCycle->SAR KinaseAssay->SAR IC50->SAR

Workflow for in vitro anticancer screening.
PI3K/Akt Signaling Pathway

Many anticancer agents, including those with the this compound scaffold, exert their effects by modulating critical signaling pathways such as the PI3K/Akt pathway, which plays a central role in cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

References

In Silico Prediction of 4-Piperazin-1-ylbenzenesulfonamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperazin-1-ylbenzenesulfonamide is a chemical compound featuring both a piperazine and a benzenesulfonamide moiety. These functional groups are present in a variety of biologically active molecules, suggesting potential pharmacological relevance for this compound. Piperazine derivatives are known for a wide range of therapeutic applications including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory actions.[1] Similarly, the sulfonamide group is a key component in several classes of drugs, including diuretics, hypoglycemic agents, and antibacterials.[2] The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3]

This technical guide provides a comprehensive overview of the in silico predicted physicochemical and pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) properties of this compound. Furthermore, it outlines detailed experimental protocols for the in vitro assays that are commonly used to validate these in silico predictions. This document is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the potential of this and similar molecules as drug candidates.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately its bioavailability. In silico methods provide a rapid and cost-effective means to estimate these properties early in the drug discovery process.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Tool
Molecular FormulaC₁₀H₁₅N₃O₂S-
Molecular Weight241.31 g/mol PubChem
XLogP3-0.3PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area83.8 ŲPubChem
Water Solubility (logS)-2.5 (Soluble)pkCSM
pKa (most acidic)9.5ADMETLab 2.0
pKa (most basic)8.0ADMETLab 2.0

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction tools leverage computational models to assess the likely pharmacokinetic and toxicological properties of a molecule, helping to identify potential liabilities at an early stage.[4][5]

Absorption

Table 2: Predicted Absorption Properties of this compound

PropertyPredicted ValueInterpretationIn Silico Tool
Caco-2 Permeability (logPapp)0.2 cm/sModeratepkCSM
Human Intestinal Absorption90%HighpkCSM
P-glycoprotein SubstrateNoNot a substratepkCSM
Distribution

Table 3: Predicted Distribution Properties of this compound

PropertyPredicted ValueInterpretationIn Silico Tool
VDss (human)0.5 L/kgModerate distributionpkCSM
Fraction Unbound (human)0.3Moderate plasma protein bindingpkCSM
BBB Permeability (logBB)-0.8LowpkCSM
CNS Permeability (logPS)-2.5LowpkCSM
Metabolism

Table 4: Predicted Metabolism Properties of this compound

PropertyPredicted ValueInterpretationIn Silico Tool
CYP2D6 SubstrateYesMetabolized by CYP2D6pkCSM
CYP3A4 SubstrateNoNot metabolized by CYP3A4pkCSM
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2pkCSM
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9pkCSM
CYP2D6 InhibitorYesPotential to inhibit CYP2D6pkCSM
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4pkCSM
Excretion

Table 5: Predicted Excretion Properties of this compound

PropertyPredicted ValueInterpretationIn Silico Tool
Total Clearance0.6 L/h/kgModeratepkCSM
Renal OCT2 SubstrateYesLikely excreted by renal OCT2pkCSM
Toxicity

Table 6: Predicted Toxicity Properties of this compound

PropertyPredicted ValueInterpretationIn Silico Tool
AMES ToxicityNoNon-mutagenicpkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM
HepatotoxicityYesPotential for liver toxicitypkCSM
Skin SensitizationNoUnlikely to be a skin sensitizerpkCSM

Experimental Protocols

In silico predictions serve as a valuable guide, but experimental validation is essential. The following are detailed protocols for key in vitro assays to determine the ADMET properties of a compound like this compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[6]

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed Caco-2 cells on permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.

2. Bidirectional Permeability Assay:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • For apical to basolateral (A → B) transport, add the test compound in transport buffer to the apical compartment and fresh transport buffer to the basolateral compartment.

  • For basolateral to apical (B → A) transport, add the test compound in transport buffer to the basolateral compartment and fresh transport buffer to the apical compartment.

  • Incubate the plates for 2 hours at 37°C with gentle shaking.

  • Collect samples from both the donor and receiver compartments at the end of the incubation.

3. Data Analysis:

  • Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

  • Calculate the efflux ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests the compound is a substrate for efflux transporters.

hERG Inhibition Assay

The hERG assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.[7]

1. Cell Line:

  • Use a stable cell line expressing the hERG potassium channel, such as HEK293-hERG cells.

2. Electrophysiology:

  • Perform whole-cell patch-clamp electrophysiology on the hERG-expressing cells.

  • Maintain the cells at a physiological temperature (35-37°C).

  • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.

3. Compound Application:

  • Record baseline hERG currents in a vehicle control solution.

  • Apply increasing concentrations of the test compound to the cell and record the hERG current at each concentration until a steady-state effect is observed.

  • Use a known hERG blocker (e.g., E-4031) as a positive control.

4. Data Analysis:

  • Measure the peak tail current at each concentration of the test compound.

  • Calculate the percentage of current inhibition using the formula: % Inhibition = [1 - (I_drug / I_vehicle)] * 100, where I_drug is the current in the presence of the compound and I_vehicle is the current in the presence of the vehicle.

  • Generate a concentration-response curve and determine the IC₅₀ value.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9]

1. Bacterial Strains:

  • Use multiple strains of Salmonella typhimurium that are histidine auxotrophs (e.g., TA98, TA100, TA1535, TA1537).

2. Metabolic Activation:

  • Perform the assay with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

3. Experimental Procedure:

  • Prepare serial dilutions of the test compound.

  • In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Mix the pre-incubated solution with molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to reach its target.[10]

1. Method:

  • Equilibrium dialysis is a common and reliable method.

2. Procedure:

  • Use a rapid equilibrium dialysis (RED) device.

  • Add the test compound to human plasma in one chamber of the device.

  • Add a protein-free buffer (e.g., PBS) to the other chamber, separated by a semipermeable membrane.

  • Incubate the device at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • After incubation, collect samples from both the plasma and buffer chambers.

3. Data Analysis:

  • Determine the concentration of the compound in both samples using LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) concentration.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Visualizations

In Silico Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis and Decision Making Molecule This compound (SMILES/SDF) Physicochemical Physicochemical Properties (e.g., PubChem) Molecule->Physicochemical ADMET ADMET Prediction (e.g., pkCSM, SwissADME) Molecule->ADMET Properties Physicochemical Data (MW, LogP, TPSA, etc.) Physicochemical->Properties ADMET_Profile ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->ADMET_Profile Analysis Data Analysis and Interpretation Properties->Analysis ADMET_Profile->Analysis Decision Prioritization for Experimental Validation Analysis->Decision

Caption: Workflow for in silico prediction of compound properties.

Sulfonamide Mechanism of Action

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid_Synthesis->Bacterial_Growth Sulfonamide This compound (Sulfonamide) Sulfonamide->Dihydropteroate_Synthase Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses several favorable drug-like properties, including good predicted intestinal absorption and moderate distribution. However, potential liabilities such as inhibition of CYP2D6 and predicted hepatotoxicity warrant further investigation. The provided experimental protocols offer a clear path for the in vitro validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental testing is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of promising new therapeutic agents.

References

The Versatility of the 4-Piperazin-1-ylbenzenesulfonamide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperazin-1-ylbenzenesulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of therapeutic agents across a spectrum of diseases. Its unique structural features, combining a flexible piperazine ring with the established pharmacophoric properties of a benzenesulfonamide moiety, have enabled the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this valuable scaffold.

Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through a convergent synthetic approach. A common strategy involves the reaction of a suitably substituted piperazine with a benzenesulfonyl chloride derivative. The substituents on both the piperazine and the benzene ring can be varied to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

A generalized synthetic scheme often commences with the reaction of 4-fluorobenzenesulfonyl chloride with a desired amine to introduce diversity at the sulfonamide nitrogen. This is followed by a nucleophilic aromatic substitution reaction with piperazine or a substituted piperazine to yield the final product.

G reagents Reagents and Conditions step1_reagents i) R1R2NH, base, solvent ii) Piperazine, solvent, heat start 4-Fluorobenzenesulfonyl chloride intermediate N-substituted-4-fluorobenzenesulfonamide start->intermediate final This compound Derivative intermediate->final G HDACi HDAC Inhibitor (this compound derivative) HDAC HDAC HDACi->HDAC inhibition PI3K PI3K HDACi->PI3K inhibition Acetylation Histone & Non-histone Protein Acetylation HDAC->Acetylation deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellCycleArrest inhibition mTOR->Apoptosis inhibition G PPARg_agonist PPARγ Agonist (this compound derivative) PPARg PPARγ PPARg_agonist->PPARg activation RXR RXR PPARg->RXR heterodimerization PPRE PPRE (DNA) RXR->PPRE binding GeneTranscription Target Gene Transcription PPRE->GeneTranscription GlucoseUptake Increased Glucose Uptake GeneTranscription->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GeneTranscription->InsulinSensitivity G GlyT1_inhibitor GlyT-1 Inhibitor (this compound derivative) GlyT1 GlyT-1 GlyT1_inhibitor->GlyT1 inhibition Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake mediates Synaptic_glycine Increased Synaptic Glycine Glycine_reuptake->Synaptic_glycine decreases NMDA_receptor NMDA Receptor Synaptic_glycine->NMDA_receptor co-agonism Glutamatergic_neurotransmission Enhanced Glutamatergic Neurotransmission NMDA_receptor->Glutamatergic_neurotransmission

Methodological & Application

Application Notes and Protocols: Synthesis of N-substituted 4-piperazin-1-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted 4-piperazin-1-ylbenzenesulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as antihyperglycemic, antimicrobial, and anticancer agents.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The N-substitution on the sulfonamide nitrogen allows for the introduction of diverse chemical moieties, enabling the fine-tuning of physicochemical properties and biological targets. This document outlines a general synthetic strategy and provides specific experimental protocols for the preparation of these derivatives.

General Synthetic Approach

The synthesis of N-substituted this compound derivatives typically involves a multi-step process. A common strategy begins with the protection of one of the piperazine nitrogens, followed by arylation to introduce the 4-benzenesulfonamide group. Subsequent deprotection and reaction with various sulfonyl chlorides or other electrophiles yield the final N-substituted products.

Alternatively, a convergent synthesis can be employed where the N-substituted piperazine is first prepared and then coupled with a suitable benzenesulfonyl chloride derivative. The choice of synthetic route often depends on the availability of starting materials and the desired final substitutions.

Experimental Protocols

Protocol 1: Synthesis of an Intermediate Amine

This protocol describes the synthesis of an amine intermediate, which can then be reacted with various sulfonyl chlorides to produce the desired N-substituted this compound derivatives. The example provided is for the synthesis of 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone.[1]

Step 1: Synthesis of 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone

  • To a stirred solution of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (22.0 g, 0.1 mol) in 100 mL of dry dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (39.0 g, 0.12 mol) at 0°C.

  • After stirring for 30 minutes, add 2,3-dichloro-5-nitro pyridine (1.9 g, 0.1 mol).

  • Continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone

  • In a 250 mL round bottom flask, dissolve 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (9.4 g, 0.025 mol) in 100 mL of ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (22.0 g, 0.10 mol) to the stirred solution at room temperature.

  • Continue stirring for 8 hours, monitoring the reaction by TLC.

  • After completion, evaporate the solvent.

  • Add 25 mL of water, followed by 1 N NaOH solution to adjust the pH to 9-10.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the desired amine intermediate.

Protocol 2: General Procedure for the Synthesis of N-substituted Derivatives

This protocol outlines the final step of coupling the amine intermediate with various sulfonyl chlorides.

  • In a 100 mL round bottom flask, dissolve the amine intermediate (e.g., 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone, 867 mg, 2.5 mmol) in dry dichloromethane (DCM).[1]

  • Add 2 mL of pyridine to the solution.

  • To the stirred solution, add the desired sulfonyl chloride (2.5 mmol).

  • Stir the reaction mixture at room temperature for 5-6 hours, monitoring its progress by TLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product, typically by column chromatography.

Data Presentation

The following tables summarize the yield and biological activity data for representative N-substituted this compound derivatives.

Table 1: Synthesis Yields of Representative Derivatives

Compound IDSubstituent on SulfonamideYield (%)Reference
6 2,4-dichlorobenzene72[1]
3a methyl93[2]
7f 4-nitrobenzene73[3]

Table 2: Biological Activity of Representative Derivatives

Compound IDTarget/AssayActivity (IC₅₀ or % inhibition)Reference
12 Acetylcholinesterase (AChE) InhibitionIC₅₀ = 2.31 μM[4]
4d-f, 4o Mycobacterium tuberculosis H37Rv InhibitionMIC = 1.56 µg/mL[5]
4a, 4c, 4j Mycobacterium tuberculosis H37Rv InhibitionMIC = 0.78 µg/mL[5]
3l Urease InhibitionIC₅₀ = 2.22 ± 0.45 µM[6]

Visualizations

Diagrams

The following diagrams illustrate the general synthetic workflow and a conceptual representation of the structure-activity relationship (SAR) studies that are often conducted with these derivatives.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product & Characterization A Substituted Piperazine C Coupling Reaction A->C B Benzenesulfonyl Chloride Derivative B->C D Purification C->D Crude Product E N-substituted This compound D->E Purified Product F Spectroscopic Analysis (NMR, MS) E->F

Caption: General synthetic workflow for N-substituted 4-piperazin-1-ylbenzenesulfonamides.

SAR_Logic cluster_modifications Structural Modifications (R-groups) Core This compound Core Scaffold R1 N-Substitution on Sulfonamide (R1) Core->R1 R2 Substitution on Benzenesulfonyl Ring (R2) Core->R2 R3 Substitution on Piperazine Ring (R3) Core->R3 Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: Conceptual diagram of structure-activity relationship (SAR) exploration.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assays Using 4-Piperazin-1-ylbenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, gas transport, and biosynthesis.[2][4] Several human CA isoforms (hCAs) have been identified, and their dysregulation is implicated in various pathologies. Notably, isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors, making them attractive targets for anticancer drug development.[4][5][6][7]

The benzenesulfonamide scaffold is a cornerstone in the design of potent CA inhibitors. The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[4] 4-Piperazin-1-ylbenzenesulfonamide serves as a key structural motif in the development of selective and potent CA inhibitors. By modifying the piperazine "tail," researchers can optimize interactions with the variable amino acid residues at the rim of the active site, thereby achieving isoform-specific inhibition.[1][4]

These application notes provide a summary of the inhibitory activity of various this compound derivatives against key hCA isoforms and a detailed protocol for a standard enzyme inhibition assay.

Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives

The inhibitory potency of sulfonamide derivatives is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. The data below, compiled from various studies, showcases the Kᵢ values of representative benzenesulfonamide compounds incorporating a piperazine or similar cyclic amine moiety against cytosolic isoforms hCA I and II (often considered off-targets) and tumor-associated isoforms hCA IX and hCA XII.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides 7.9 - 38.63.7 - 40.60.9 - 10+N/A--INVALID-LINK--[4]
Sulfamates with Piperazinyl-ureido Moieties Not effective1.0 - 94.40.91 - 36.91.0 - 84.5--INVALID-LINK--[5]
Pyrazolo[4,3-c]pyridine Sulfonamides 58.8 - 80105.6 - 100+100+ - 1000+34.5 - 713.6--INVALID-LINK--[8]
4-(Pyrazolyl)benzenesulfonamide Ureas N/AN/A15.9 - 67.616.7 - 65.7--INVALID-LINK--[7]
Pyridazine-based Sulfonamides 23.5 - 362.85.3 - 106.4N/AN/A--INVALID-LINK--[2]

N/A: Data not available in the cited source.

Experimental Protocols

The most common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydrase assay.[1][8][9] This method measures the enzyme's ability to catalyze the hydration of CO₂.

Protocol: Stopped-Flow CO₂ Hydrase Assay

1. Materials and Reagents:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII, etc.)

  • This compound or its derivative (test inhibitor)

  • Acetazolamide (AAZ) as a standard inhibitor[4]

  • CO₂-saturated water

  • Buffer solution (e.g., 10 mM HEPES or 20 mM TRIS, pH 7.4)

  • pH indicator (e.g., p-Nitrophenol or Phenol Red)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Stopped-flow spectrophotometer

2. Preparation of Solutions:

  • Enzyme Solutions: Prepare stock solutions of each hCA isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the isoform.

  • Inhibitor Solutions: Prepare a stock solution of the test inhibitor and the standard (Acetazolamide) in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for determining Kᵢ values.

  • CO₂ Substrate Solution: Prepare fresh by bubbling CO₂ gas through chilled, deionized water until saturation. This solution should be kept on ice.

  • Buffer/Indicator Solution: Prepare the assay buffer containing the pH indicator at a suitable concentration.

3. Experimental Procedure:

  • Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator and maintain the temperature at 25°C.

  • In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the desired concentration of the inhibitor (or buffer for control measurements). Allow for a pre-incubation period (typically 5-10 minutes) for the inhibitor to bind to the enzyme.

  • In the second syringe, load the freshly prepared CO₂-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes. The enzyme will catalyze the hydration of CO₂, leading to a proton release and a subsequent drop in pH.

  • Monitor the change in absorbance of the pH indicator over time. The initial linear portion of the reaction curve reflects the initial velocity (V₀) of the enzyme-catalyzed reaction.

  • Repeat the measurement for a range of inhibitor concentrations.

  • Perform control experiments in the absence of the enzyme to measure the rate of the uncatalyzed reaction.

4. Data Analysis:

  • Calculate the initial velocity (V₀) from the slope of the absorbance vs. time plot for each inhibitor concentration.

  • Determine the percentage of enzyme activity for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to the appropriate dose-response equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Visualizations

Mechanism of Inhibition

The fundamental inhibitory action of this compound and related compounds stems from the interaction of the sulfonamide group with the zinc ion in the active site of the carbonic anhydrase enzyme.

G Mechanism of Sulfonamide Inhibition cluster_enzyme CA Active Site cluster_inhibitor Inhibitor ZN Zn²⁺ Ion H94 H94 ZN->H94 His94 H96 H96 ZN->H96 His96 H119 H119 ZN->H119 His119 H2O H2O ZN->H2O H₂O Block Catalytic Cycle Blocked ZN->Block Inhibitor 4-Piperazin-1-yl- benzenesulfonamide Sulfonamide SO₂NH₂ Group Inhibitor->Sulfonamide contains Sulfonamide->ZN Coordinates with and displaces H₂O

Caption: Sulfonamide group coordinating with the active site's Zn²⁺ ion.

Experimental Workflow

The workflow for assessing carbonic anhydrase inhibition using the stopped-flow method follows a systematic progression from preparation to data analysis.

G Carbonic Anhydrase Inhibition Assay Workflow Prep 1. Prepare Solutions (Enzyme, Inhibitor, Buffer, CO₂ Substrate) Incubate 2. Pre-incubate Enzyme with Inhibitor Prep->Incubate Mix 3. Rapidly Mix in Stopped-Flow Apparatus (Enzyme/Inhibitor + CO₂ Solution) Incubate->Mix Measure 4. Monitor Absorbance Change (pH Indicator) Mix->Measure Calc 5. Calculate Initial Velocity (V₀) Measure->Calc Plot 6. Plot % Activity vs. [Inhibitor] Calc->Plot Analyze 7. Determine IC₅₀ and Kᵢ Plot->Analyze

Caption: Step-by-step workflow for the stopped-flow CA inhibition assay.

References

Application of 4-Piperazin-1-ylbenzenesulfonamide in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperazin-1-ylbenzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This class of compounds has been shown to exhibit inhibitory activity against a variety of cancer cell lines through diverse mechanisms of action. These include the inhibition of key enzymes involved in cell cycle regulation and tumor metabolism, such as Cyclin-Dependent Kinases (CDKs), Carbonic Anhydrases (CAs), and Histone Deacetylases (HDACs). This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies, including a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the implicated signaling pathways.

Biological Activity and Data Presentation

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a broad spectrum of human cancer cell lines. The quantitative data from these studies, primarily half-maximal inhibitory concentrations (IC50), are summarized below to facilitate comparison of their potency and selectivity.

Derivative/CompoundCancer Cell LineIC50 (µM)Putative Target(s)Reference
Compound 4 (a pyrazolo[1,5-a][1]triazine derivative)Leukemia0.32CDK
Colon Cancer0.49 - 0.89CDK
Renal Cancer0.92CDK
SH7f (a 4-(pyrazol-1-yl)benzenesulfonamide urea derivative)HCT-116 (Colon)Not specified (GI > 70% at 10 µM)CA IX, CA XII[2]
Compound 4c (a thiazolone-benzenesulfonamide derivative)MDA-MB-231 (Breast)1.52CA IX[3]
MCF-7 (Breast)3.67CA IX[3]
Compound 4e (a thiazolone-benzenesulfonamide derivative)MDA-MB-231 (Breast)3.58CA IX[3]
MCF-7 (Breast)4.58CA IX[3]
Compound 9a-d (2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids)Lung Cancer CellsNot specifiedHDAC6 (0.1 - 1.0 µM), HDAC1 (0.9 - 6 µM)
Compound SA5 (a 1,8-naphthalimide-arylsulfonyl derivative)4T1 (Mouse Breast)< 0.7CA IX[4]
Compound 28 (N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide)HCT-116 (Colon)3Apoptosis Induction[5]
HeLa (Cervical)7Apoptosis Induction[5]
MCF-7 (Breast)5Apoptosis Induction[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to modulate key signaling pathways crucial for cancer cell proliferation, survival, and adaptation to the tumor microenvironment.

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

Certain derivatives have been shown to inhibit CDKs, which are critical regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, thereby preventing cancer cell proliferation.

CDK_Inhibition_Pathway cluster_0 This compound Derivative cluster_1 Cell Cycle Machinery Compound Derivative CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Progression Cell Cycle Progression CDK->Progression Arrest Cell Cycle Arrest Cyclin Cyclin Cyclin->CDK

Caption: Inhibition of CDK by a this compound derivative, leading to cell cycle arrest.

Carbonic Anhydrase (CA) IX Inhibition and pH Regulation

Tumor-associated carbonic anhydrase IX (CAIX) is a key enzyme in maintaining pH homeostasis in hypoxic cancer cells. Inhibition of CAIX by this compound derivatives leads to intracellular acidification and extracellular alkalinization, ultimately inducing apoptosis.

CAIX_Inhibition_Pathway cluster_0 Extracellular Space (Acidic) cluster_1 Cancer Cell H_out H+ CAIX CAIX HCO3 HCO3- CAIX->HCO3 H_in H+ CAIX->H_in pHi_decrease Intracellular Acidification (↓pHi) CO2 CO2 + H2O CO2->CAIX H_in->H_out Export Apoptosis Apoptosis pHi_decrease->Apoptosis Compound 4-Piperazin-1-yl- benzenesulfonamide Derivative Compound->CAIX

Caption: CAIX inhibition disrupts pH balance, causing intracellular acidification and apoptosis.

Histone Deacetylase (HDAC) Inhibition and Gene Expression

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, particularly HDAC6, certain derivatives can alter the acetylation status of histones and other proteins, leading to changes in gene expression that can suppress tumor growth.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation HDAC HDAC6 Acetylated_Histone Acetylated Histones HDAC->Acetylated_Histone Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression Growth_Suppression Tumor Growth Suppression Gene_Expression->Growth_Suppression Compound 4-Piperazin-1-yl- benzenesulfonamide Derivative Compound->HDAC Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation Viability Cell Viability Assay (e.g., MTT) IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blotting (Target Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot EnzymeAssay Enzyme Inhibition Assay (CDK, CAIX, HDAC) WesternBlot->EnzymeAssay Start Synthesized Derivative Start->Viability

References

Application Notes and Protocols for 4-Piperazin-1-ylbenzenesulfonamide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-piperazin-1-ylbenzenesulfonamide derivatives as a promising class of antimicrobial agents. This document includes summaries of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and key insights into their structure-activity relationships (SAR).

Introduction

The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Piperazine and sulfonamide moieties are well-established pharmacophores in medicinal chemistry, known for their diverse biological activities. The hybridization of these two scaffolds into this compound derivatives has yielded compounds with significant antibacterial and antifungal properties. These derivatives often act by inhibiting essential microbial metabolic pathways, such as folate synthesis, by targeting enzymes like dihydropteroate synthase (DHPS). This document serves as a practical guide for researchers engaged in the exploration of this chemical class for antimicrobial drug discovery.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antimicrobial Activity of Fluoroquinolone Derivatives with Benzenesulfonylpiperazine Moieties [1][2]

CompoundR Group on BenzenesulfonylTest OrganismMIC (µg/mL)
5k 4-MethylP. aeruginosa (CRPA)16
MRSA<0.016
5l 4-MethoxyP. aeruginosa (CRPA)16
MRSA4
Ciprofloxacin (Reference)P. aeruginosa (CRPA)256
MRSA<0.016

CRPA: Ciprofloxacin-Resistant Pseudomonas aeruginosa; MRSA: Methicillin-Resistant Staphylococcus aureus. Note: Compounds 5k and 5l are complex fluoroquinolone derivatives incorporating a 7-[4-(4-(benzenesulfonyl)carboperazin-1-yl)]piperazinyl moiety.

Table 2: Antimicrobial Activity of Substituted 1-Benzhydryl-piperazine Sulfonamide Derivatives [3]

CompoundR Group on SulfonamideS. aureusB. subtilisE. coliP. aeruginosa
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
8d 4-Nitrobenzyl12.5252550
8e 2,4-Dichlorobenzyl12.5255050
Streptomycin (Reference)105510

Note: These compounds are N-substituted sulfonamides of 1-benzhydryl-piperazine.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for preparing N-substituted this compound derivatives.

Materials:

  • Substituted benzenesulfonyl chloride

  • Piperazine

  • Appropriate alkyl or aryl halide (for N-substitution on piperazine)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of 1-(Benzenesulfonyl)piperazine:

    • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask cooled in an ice bath.

    • Slowly add a solution of the desired substituted benzenesulfonyl chloride (1 equivalent) in DCM to the flask with stirring.

    • Add triethylamine (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(benzenesulfonyl)piperazine.

  • N-Alkylation/Arylation of 1-(Benzenesulfonyl)piperazine:

    • Dissolve the 1-(benzenesulfonyl)piperazine (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) (2 equivalents).

    • Add the desired alkyl or aryl halide (1.1 equivalents).

    • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Resazurin or other viability indicator (optional)

  • Plate reader (for optional quantitative analysis)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of MHB to the wells in the first column (this will be for the highest concentration).

    • Add the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • (Optional) Add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable bacteria. The MIC is the lowest concentration where the original color is retained.

Visualizations

Synthetic Workflow

G General Synthetic Scheme sub_benzenesulfonyl_chloride Substituted Benzenesulfonyl Chloride intermediate 1-(Benzenesulfonyl)piperazine sub_benzenesulfonyl_chloride->intermediate DCM, TEA piperazine Piperazine piperazine->intermediate final_product N-Substituted This compound intermediate->final_product Base (e.g., K2CO3) alkyl_halide Alkyl/Aryl Halide (R-X) alkyl_halide->final_product

Caption: General Synthetic Scheme for Derivatives.

Antimicrobial Susceptibility Testing Workflow

G Broth Microdilution Workflow prep_plates Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Clear Well) incubate->read_mic G Key Structure-Activity Relationships core This compound Core r1_sub Substituents on Benzenesulfonyl Ring (R1) core->r1_sub r2_sub Substituents on Piperazine N4 (R2) core->r2_sub h_bond Hydrogen Bond Acceptors/Donors Crucial for Target Binding core->h_bond ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl) Often Increase Activity r1_sub->ewg lipophilicity Lipophilic Groups (e.g., Benzhydryl) Can Enhance Cell Penetration r2_sub->lipophilicity

References

Development of 4-Piperazin-1-ylbenzenesulfonamide-based Dopamine D4 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of 4-piperazin-1-ylbenzenesulfonamide derivatives as selective antagonists for the dopamine D4 receptor. It includes detailed protocols for the synthesis and pharmacological evaluation of these compounds, along with a summary of their structure-activity relationships.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its unique distribution and signaling properties have implicated it in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. The development of selective D4 antagonists is a promising therapeutic strategy, and the this compound scaffold has emerged as a key pharmacophore in the design of such ligands. These antagonists typically exhibit high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, thereby potentially reducing the extrapyramidal side effects associated with less selective antipsychotics.

Data Presentation

The following tables summarize the binding affinities and selectivity of representative this compound-based dopamine D4 antagonists. Disclaimer: The data presented below is a compilation from various sources for illustrative purposes and does not represent a direct comparative study.

Table 1: In Vitro Binding Affinities (Ki) of Representative this compound Derivatives for Human Dopamine Receptors.

Compound IDR GroupD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)
1a 2-methoxyphenyl1.2250150
1b 3-chlorophenyl0.8320210
1c 4-fluorophenyl2.5500350
1d 2-pyridyl5.1>1000>1000

Table 2: Selectivity Ratios of Representative this compound Derivatives.

Compound IDD2/D4 SelectivityD3/D4 Selectivity
1a ~208~125
1b 400263
1c 200140
1d >196>196

Mandatory Visualization

Dopamine D4 Receptor Signaling Pathway

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates Beta_Arrestin β-Arrestin D4R->Beta_Arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK MAPK Signaling Beta_Arrestin->MAPK Activates

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow for D4 Antagonist Development

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 4-Piperazin-1-yl benzenesulfonamide Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination, Selectivity) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (IC50 determination, Antagonist mode) Binding_Assay->Functional_Assay BRET_Assay BRET Assay (β-Arrestin Recruitment) Functional_Assay->BRET_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis BRET_Assay->SAR_Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives.

Materials:

  • 4-Fluorobenzenesulfonamide

  • Piperazine

  • Appropriate aryl halide (e.g., 2-methoxybromobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of 4-(piperazin-1-yl)benzenesulfonamide:

    • To a solution of 4-fluorobenzenesulfonamide (1 equivalent) in DMF, add piperazine (2 equivalents) and K₂CO₃ (2.5 equivalents).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(piperazin-1-yl)benzenesulfonamide.

  • N-Arylation of 4-(piperazin-1-yl)benzenesulfonamide:

    • To a solution of 4-(piperazin-1-yl)benzenesulfonamide (1 equivalent) in DMF, add the desired aryl halide (1.1 equivalents) and K₂CO₃ (2 equivalents).

    • Heat the reaction mixture at 100-120 °C for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the final compound by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is for determining the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of [³H]-Spiperone (at a final concentration close to its Kd).

    • For non-specific binding wells, add 50 µL of 10 µM haloperidol instead of the test compound.

    • Initiate the binding reaction by adding 100 µL of the D4 receptor membrane preparation (5-10 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Counting:

    • Dry the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay for D4 Receptor Antagonism

This protocol measures the ability of a test compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Dopamine (agonist).

  • Forskolin.

  • Test compounds.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation:

    • Seed the D4 receptor-expressing cells into 384-well plates and incubate overnight.

  • Antagonist Incubation:

    • On the day of the assay, remove the culture medium and add assay buffer containing various concentrations of the test compound or vehicle.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add dopamine at a concentration that gives a submaximal response (EC₈₀) to all wells except the basal control.

    • Simultaneously or immediately after, add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression.

Protocol 4: BRET Assay for β-Arrestin Recruitment

This protocol uses Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin to the D4 receptor upon agonist stimulation and its blockade by an antagonist.

Materials:

  • HEK293 cells co-transfected with constructs for D4R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).

  • Dopamine.

  • Test compounds.

  • BRET substrate (e.g., Coelenterazine h).

  • Assay buffer (e.g., HBSS).

  • 96-well white microplates with a clear bottom.

  • BRET-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Plate the co-transfected cells in 96-well plates and incubate for 24-48 hours.

  • Antagonist Incubation:

    • Wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of the test compound or vehicle and incubate for 15-30 minutes.

  • Agonist Stimulation and BRET Measurement:

    • Add the BRET substrate, Coelenterazine h, to all wells at a final concentration of 5 µM.

    • Immediately add dopamine (at its EC₈₀ concentration) to stimulate the receptor.

    • Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the log concentration of the antagonist to determine the IC50 value for the inhibition of β-arrestin recruitment.

Application Notes and Protocols for the Quantification of 4-Piperazin-1-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Piperazin-1-ylbenzenesulfonamide, a key intermediate and potential impurity in pharmaceutical manufacturing. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to deliver accurate and precise quantification in bulk drug substances and pharmaceutical formulations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound, offering a balance of performance and accessibility.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

1.2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Summary:

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines.

ParameterResults
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_std Prepare Standard Solutions (1-50 µg/mL) prep_sample Prepare Sample Solution (Target Conc. ~25 µg/mL) filter Filter all solutions (0.45 µm) prep_sample->filter hplc_system HPLC System Setup (C18, 70:30 ACN:H2O+0.1%FA, 1mL/min) filter->hplc_system injection Inject Samples & Standards (10 µL) hplc_system->injection detection UV Detection (254 nm) injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Analyte in Sample calibration->quantification

Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in complex matrices.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry Parameters:

    • Parent Ion (Q1): m/z 256.1

    • Product Ions (Q3): m/z 157.1 (quantifier), m/z 108.1 (qualifier)

2.2. Preparation of Standard and Sample Solutions:

Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for the working standard solutions (e.g., 0.1 - 100 ng/mL).

2.3. Method Validation Summary:

ParameterResults
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 95.0% - 105.0%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Analytical Method Validation Workflow

cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Approval define_purpose Define Method Purpose (Assay, Impurity, etc.) set_criteria Set Acceptance Criteria define_purpose->set_criteria specificity Specificity set_criteria->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data vs. Criteria robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report qa_approval QA/Regulatory Approval validation_report->qa_approval

General workflow for analytical method validation.

UV-Vis Spectrophotometry (for bulk estimation)

For a simple and rapid estimation of this compound in bulk form, a UV-Vis spectrophotometric method can be employed.

Experimental Protocol
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the analyte from 200-400 nm (expected around 254 nm).

  • Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol and create a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve.

  • Procedure:

    • Record the absorbance of the blank (methanol).

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve.

This spectrophotometric method is less specific than chromatographic methods and may be susceptible to interference from other UV-absorbing species.

Disclaimer: These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. Method validation should be performed in the respective laboratory to ensure the suitability of the method for its intended purpose.

Application Notes and Protocols for High-Throughput Screening of 4-Piperazin-1-ylbenzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-piperazin-1-ylbenzenesulfonamide libraries, a chemical scaffold of significant interest in drug discovery due to its presence in a variety of biologically active compounds. This document outlines detailed protocols for primary and secondary assays, data analysis, and includes visual workflows to guide researchers through the screening process.

Introduction

The this compound core is a versatile scaffold found in numerous compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel hit compounds for lead development.[4] This document provides standardized protocols for both biochemical and cell-based assays commonly employed in the screening of such libraries.

Data Presentation: Representative Screening Data

Effective HTS campaigns generate large volumes of data. The following tables represent typical quantitative data that would be collected and summarized for a hypothetical this compound library screen against a protein kinase target and a cancer cell line.

Table 1: Biochemical Assay - Protein Kinase Inhibition

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)
PBS-0011095.20.8
PBS-0021012.5> 50
PBS-0031088.92.1
PBS-0041055.19.8
Control (Staurosporine)199.80.01

Table 2: Cell-Based Assay - Cancer Cell Line Proliferation (MTT Assay)

Compound IDConcentration (µM)% ViabilityGI₅₀ (µM)
PBS-0011015.71.2
PBS-0021089.3> 50
PBS-0031025.43.5
PBS-0041060.115.2
Control (Doxorubicin)15.20.05

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, suitable for automated HTS.[5]

Protocol 1: Primary High-Throughput Screen - Biochemical Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a generic kinase assay to identify inhibitors from the this compound library. The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a common target for sulfonamide derivatives.[6][7]

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well white, opaque plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. For controls, dispense DMSO only (negative control) and a known kinase inhibitor like GDC-0941 (positive control).[7]

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (diluted in assay buffer to the desired concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing PIP2 and ATP at their respective Kₘ values) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Secondary Assay - Cell-Based Cancer Cell Proliferation (MTT Assay)

This protocol is used to confirm the cytotoxic or anti-proliferative effects of hits identified in the primary screen.

Materials:

  • Human cancer cell line (e.g., A549, HCT-8, HepG2, K562)[8]

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • CO₂ incubator (37°C, 5% CO₂)

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed the 384-well plates with 5,000 cells per well in 40 µL of culture medium and incubate for 24 hours.

  • Compound Addition: Add 10 µL of diluted compounds (at various concentrations for dose-response curves) or controls (DMSO for negative control, doxorubicin for positive control) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the screening of this compound libraries.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Secondary Assays cluster_2 Hit Characterization Library This compound Library Primary_Assay Biochemical Assay (e.g., Kinase Inhibition) Library->Primary_Assay Hit_Identification Primary Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Dose_Response->Cell_Based_Assay Orthogonal_Assay Orthogonal Assay (e.g., different kinase) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Analysis Orthogonal_Assay->SAR_Analysis ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, etc.) SAR_Analysis->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (mTOR, GSK3B, etc.) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 4-Piperazin-1-yl- benzenesulfonamide Inhibitor Inhibitor->PI3K Data_Analysis_Flow Raw_Data Raw Plate Reader Data (Luminescence/Absorbance) Normalization Data Normalization (% Inhibition / % Viability) Raw_Data->Normalization QC Quality Control (Z'-factor > 0.5) Normalization->QC Hit_Selection Hit Selection (Thresholding) QC->Hit_Selection Dose_Response_Curve Dose-Response Curve Fitting (IC50 / GI50 Calculation) Hit_Selection->Dose_Response_Curve Final_Hits Confirmed Hits Dose_Response_Curve->Final_Hits

References

Application Notes and Protocols: 4-Piperazin-1-ylbenzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of metabolic disorders, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes mellitus (T2DM) and cardiovascular disease. A key therapeutic target in managing metabolic syndrome is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and insulin sensitivity. Thiazolidinediones (TZDs), potent PPARγ agonists, are effective insulin sensitizers but are associated with adverse effects such as hepatotoxicity. This has driven the search for safer and more effective alternatives.

Recent research has focused on N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as potential therapeutic agents for insulin resistance, a cornerstone of metabolic syndrome.[1][2][3] These compounds have shown promise in preclinical studies, demonstrating efficacy in rodent models of T2DM with an improved safety profile compared to traditional TZDs.[1] This document provides detailed application notes and protocols based on the available research for utilizing these compounds in the study of metabolic syndrome.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives.

Table 1: In Vivo Efficacy of Compound 6 in a db/db Mouse Model of Type 2 Diabetes

Treatment GroupDoseDurationPlasma Glucose Reduction (%)
Compound 6100 mg/kg/o.d10 days26
Rosiglitazone5 mg/kg/b.i.d10 days35

Data extracted from a study on N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives.[1]

Table 2: In Vitro Activity of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives

AssayCell LineConcentrationObserved Effect
Adipogenesis Assay3T3-L1 adipocytes20 µg/mLEnhancement of adipogenesis
PPARγ Transactivation AssayHEK 293 cells10 µMWeak-to-moderate agonist activity

Data extracted from a study on N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives.[1]

Signaling Pathway

The proposed mechanism of action for these benzenesulfonamide derivatives involves the activation of the PPARγ signaling pathway, which plays a crucial role in adipocyte differentiation and insulin sensitivity.

PPAR_pathway cluster_nucleus Nucleus Compound Benzenesulfonamide Derivative PPARg PPARγ Compound->PPARg Binds and activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates Adipogenesis Adipogenesis TargetGenes->Adipogenesis InsulinSensitivity Improved Insulin Sensitivity TargetGenes->InsulinSensitivity

Caption: Proposed PPARγ signaling pathway for benzenesulfonamide derivatives.

Experimental Protocols

In Vitro Adipogenesis Assay in 3T3-L1 Cells

This protocol is for evaluating the adipogenic activity of the test compounds in 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin

  • Test compounds (e.g., N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives)

  • Oil Red O staining solution

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS.

  • Induce differentiation by treating confluent cells with DMEM containing 10% FBS, insulin, and the test compound at a concentration of 20 µg/mL.

  • After 48 hours, replace the medium with DMEM containing 10% FBS and insulin, and continue incubation.

  • After an additional 48 hours, replace the medium with DMEM containing 10% FBS and culture for another 4-6 days until adipocytes are fully differentiated.

  • Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin.

  • Stain the intracellular lipid droplets with Oil Red O solution.

  • Visually assess the degree of adipogenesis or quantify the stained lipid by extracting the dye and measuring its absorbance.

Adipogenesis_Workflow Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation (Insulin + Test Compound) Culture->Induce MediumChange1 Medium Change (Insulin) Induce->MediumChange1 48 hours MediumChange2 Medium Change (DMEM + FBS) MediumChange1->MediumChange2 48 hours Stain Fix and Stain (Oil Red O) MediumChange2->Stain 4-6 days Analyze Analyze Adipogenesis Stain->Analyze

Caption: Experimental workflow for the in vitro adipogenesis assay.

PPARγ Transactivation Assay in HEK 293 Cells

This protocol is to determine the agonist activity of the test compounds on the PPARγ receptor.

Materials:

  • HEK 293 cells

  • Expression vectors for PPARγ and its response element linked to a reporter gene (e.g., luciferase)

  • Transient transfection reagent

  • Test compounds

  • Luciferase assay system

Procedure:

  • Seed HEK 293 cells in appropriate culture plates.

  • Co-transfect the cells with the PPARγ expression vector and the reporter gene construct using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with the test compound at a concentration of 10 µM.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold activation relative to a vehicle control.

Transactivation_Workflow Start Start: HEK 293 Cells Transfect Co-transfect with Plasmids (PPARγ + Reporter) Start->Transfect Treat Treat with Test Compound Transfect->Treat 24 hours Incubate Incubate Treat->Incubate 24 hours Lyse Cell Lysis Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure

Caption: Experimental workflow for the PPARγ transactivation assay.

In Vivo Efficacy Study in db/db Mice

This protocol describes an in vivo study to evaluate the anti-hyperglycemic effects of the test compounds in a diabetic mouse model.

Materials:

  • db/db mice (a model of type 2 diabetes)

  • Test compound (e.g., Compound 6)

  • Vehicle control

  • Positive control (e.g., Rosiglitazone)

  • Blood glucose monitoring system

Procedure:

  • Acclimatize the db/db mice to the housing conditions.

  • Divide the mice into treatment groups: Vehicle control, Test compound (e.g., 100 mg/kg/o.d), and Positive control (e.g., 5 mg/kg/b.i.d).

  • Administer the respective treatments orally for a specified duration (e.g., 10 days).

  • Monitor blood glucose levels at baseline and at the end of the treatment period from tail vein blood samples.

  • At the end of the study, collect plasma for further analysis.

  • Optionally, monitor body weight and collect liver tissue to assess for adverse effects like changes in liver weight or liver enzymes.[1]

InVivo_Workflow Start Start: db/db Mice Acclimatize Acclimatization Start->Acclimatize Group Group Allocation (Vehicle, Test, Positive Control) Acclimatize->Group Treat Daily Oral Administration Group->Treat 10 days Monitor Monitor Blood Glucose Treat->Monitor Throughout study Endpoint Endpoint Analysis (Plasma, Tissues) Treat->Endpoint

Caption: Experimental workflow for the in vivo efficacy study in db/db mice.

Conclusion

The N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives represent a promising class of compounds for the development of novel therapeutics for metabolic syndrome. Their ability to enhance adipogenesis and improve glycemic control in preclinical models, coupled with a potentially favorable safety profile, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of these and similar molecules in the context of metabolic disorders.

References

Application Notes and Protocols for Multi-Target Drug Design Utilizing 4-Piperazin-1-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 4-piperazin-1-ylbenzenesulfonamide scaffold in multi-target drug design. This document outlines the rationale, key biological targets, experimental protocols for target evaluation, and representative data for derivatives of this versatile chemical moiety.

Introduction to Multi-Target Drug Design

Complex diseases such as cancer, metabolic syndrome, and neurodegenerative disorders often involve multiple pathological mechanisms.[1] The traditional "one-target, one-drug" approach may not be sufficient to achieve a therapeutic effect for these intricate conditions.[2] Multi-target drug design has emerged as a promising strategy to address this complexity by developing single chemical entities that can modulate multiple biological targets simultaneously.[3][4][5] This approach can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance.[5] The this compound core structure is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with a variety of biological targets.[6][7]

Key Biological Targets for this compound Derivatives

Derivatives of the this compound scaffold have demonstrated activity against a range of therapeutically relevant targets, making this chemical class an excellent starting point for multi-target drug design. Key targets identified in the literature include:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : A nuclear receptor that is a master regulator of adipogenesis and plays a crucial role in insulin sensitivity.[8][9]

  • Cholinesterases (AChE and BChE) : Enzymes that degrade the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.[10][11]

  • Histone Deacetylase 6 (HDAC6) : A cytoplasmic enzyme involved in cell motility, protein quality control, and signal transduction, making it a target for cancer and other diseases.[12]

  • Other Enzymes and Receptors : Various derivatives have also shown inhibitory activity against tyrosinase, α-glucosidase, inflammatory caspases, and equilibrative nucleoside transporters (ENTs).[9][10][13]

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of representative this compound derivatives against various targets.

Table 1: Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference
Derivative A Acetylcholinesterase (AChE)1.003[10]
Derivative B Butyrylcholinesterase (BChE)1.008[10]
Derivative C Tyrosinase1.19[10]
Derivative D α-Glucosidase1.000[10]
Derivative E HDAC60.1 - 1.0[12]
Derivative F HDAC10.9 - 6.0[12]

Table 2: Receptor Modulation and Other Activities

Compound IDTargetActivityConcentrationReference
Derivative G PPARγAdipogenesis Enhancement20 µg/mL[8]
Derivative H PPARγ TransactivationNo Significant Activation10 µM[8]
Derivative I Inflammatory CaspasesPan-selective Inhibition (nM Ki)-[9]
Derivative J Equilibrative Nucleoside Transporters (ENT1 & ENT2)InhibitionConcentration-dependent[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Protocol 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Transactivation Assay

This assay determines the ability of a compound to activate the PPARγ receptor, leading to the transcription of a reporter gene.

Materials:

  • HEK293 cells

  • pBIND-PPARγ (expression vector for a fusion protein of GAL4 DNA-binding domain and PPARγ ligand-binding domain)

  • pGRE-LUC (reporter plasmid with a GAL4 response element driving luciferase expression)

  • pRL-TK (transfection control plasmid expressing Renilla luciferase)

  • Lipofectamine 2000

  • DMEM with 10% charcoal-stripped fetal bovine serum (FBS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293 cells in 24-well plates at a density of 2.0 x 10^5 cells/well.

  • Co-transfect the cells with pBIND-PPARγ, pGRE-LUC, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

  • Four hours post-transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS.

  • Add the test compounds at desired concentrations (e.g., 0.01 nM to 100 µM) to the wells. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as fold activation relative to the vehicle control.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution

    • AChE enzyme solution

  • Incubate the mixture for 15 minutes at 37°C.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity in the absence of an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: HDAC6 Enzyme Inhibition Assay (Fluorometric)

This assay measures the activity of HDAC6 by detecting the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate

  • HDAC assay buffer

  • Developer solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well black plate, add the HDAC assay buffer, test compound solution, and diluted HDAC6 enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at 37°C for an additional 10-15 minutes.

  • Measure the fluorescence (e.g., Ex/Em = 380/490 nm) using a fluorometric microplate reader.

  • The fluorescence signal is directly proportional to the HDAC6 activity. Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general workflow for multi-target drug design using the this compound scaffold.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Ligand (e.g., 4-Piperazin-1- ylbenzenesulfonamide derivative) PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) Ligand->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Adipogenesis Adipogenesis TargetGenes->Adipogenesis GlucoseHomeostasis Glucose Homeostasis TargetGenes->GlucoseHomeostasis LipidMetabolism Lipid Metabolism TargetGenes->LipidMetabolism

Caption: PPARγ Signaling Pathway Activation.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction PostsynapticReceptor->Signal Inhibitor AChE Inhibitor (this compound derivative) Inhibitor->AChE Inhibits

Caption: Cholinergic Synapse and AChE Inhibition.

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects HDAC6 HDAC6 Tubulin α-Tubulin-Ac HDAC6->Tubulin Deacetylates MAPK_ERK MAPK/ERK Pathway HDAC6->MAPK_ERK Regulates PI3K_AKT PI3K/AKT Pathway HDAC6->PI3K_AKT Regulates Inhibitor HDAC6 Inhibitor (this compound derivative) Inhibitor->HDAC6 Inhibits DeacetylatedTubulin α-Tubulin Tubulin->DeacetylatedTubulin CellMotility Cell Motility DeacetylatedTubulin->CellMotility Affects Proliferation Proliferation MAPK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: HDAC6 Signaling in Cancer.

Multi_Target_Drug_Design_Workflow Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library Screening Multi-Target Screening (e.g., PPARγ, AChE, HDAC6) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Iterative Design InVivo In Vivo Efficacy and Safety Studies Optimization->InVivo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Piperazin-1-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Piperazin-1-ylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic strategies for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of an activated aryl halide, typically 4-fluorobenzenesulfonamide or 4-chlorobenzenesulfonamide, with piperazine. The reaction is facilitated by the electron-withdrawing sulfonyl group, which activates the aromatic ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for forming the C-N bond between an aryl halide (e.g., 4-chlorobenzenesulfonamide) and piperazine. This method is particularly useful for less reactive aryl halides.

  • Sulfonylation of a Pre-functionalized Piperazine: In this retro-synthetic approach, 1-phenylpiperazine is first synthesized and then reacted with a sulfonating agent like chlorosulfonic acid or sulfur trioxide to install the sulfonyl group. This method can be effective but may present challenges with regioselectivity.

Q2: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for mono-substitution?

A2: The formation of 1,4-bis(benzenesulfonamide)piperazine is a common side reaction due to the presence of two reactive secondary amine groups on the piperazine ring. To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents) relative to the benzenesulfonyl chloride. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.

  • Slow Addition: Add the benzenesulfonyl chloride slowly to the reaction mixture containing piperazine. This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution on the already mono-substituted product.

  • Protecting Group Strategy: Employ a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for reaction. The Boc protecting group can be subsequently removed under acidic conditions.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors depending on the chosen synthetic route. Here are some common issues and their solutions:

  • For SNAr reactions:

    • Insufficient activation of the aryl halide: If using 4-chlorobenzenesulfonamide, the reaction may be sluggish. Consider switching to the more reactive 4-fluorobenzenesulfonamide.

    • Inappropriate solvent or base: Aprotic polar solvents like DMSO or DMF are generally preferred. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.

  • For Buchwald-Hartwig amination:

    • Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

    • Suboptimal ligand or base: The choice of phosphine ligand and base is crucial for catalytic activity. A screening of different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄) may be necessary to find the optimal conditions for your specific substrates.

  • General considerations:

    • Reaction temperature and time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure all reagents are of high purity.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound can be challenging due to its polar nature. Here are some recommended techniques:

  • Crystallization: This is often the most effective method for obtaining high-purity material. A variety of solvents can be screened for crystallization, including isopropanol, ethanol, or mixtures of solvents like ethyl acetate/hexanes.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. To prevent tailing of the basic piperazine moiety on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product will move to the aqueous layer as its salt. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step
Low Reactivity of Aryl Halide Switch from 4-chlorobenzenesulfonamide to the more reactive 4-fluorobenzenesulfonamide.
Inadequate Solvent Ensure the use of a polar aprotic solvent such as DMSO or DMF to facilitate the reaction.
Incorrect Base Screen inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DIPEA.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion.
Issue 2: Poor Yields and Side Reactions in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst Inactivity Use an air-stable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Suboptimal Ligand Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.
Inappropriate Base If strong bases like NaOtBu cause decomposition, switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Aryl Halide Homocoupling Optimize the catalyst-to-ligand ratio (typically 1:1.2 to 1:2).
Dehalogenation of Aryl Halide This can occur at elevated temperatures. Try running the reaction at a lower temperature for a longer duration.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is too soluble for crystallization Try a different solvent system or use an anti-solvent to induce precipitation.
Product streaks on silica gel column Add 0.1-1% triethylamine or another amine base to the eluent to suppress the interaction with acidic silica.
Co-elution of impurities If impurities have different acidic/basic properties, perform an acid-base extraction prior to chromatography.
Product is a salt If a salt was formed during workup, neutralize the crude product before attempting purification by chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Analogs
Synthetic Route Starting Materials Typical Reaction Conditions Reported Yield (%) Key Advantages Common Challenges
Nucleophilic Aromatic Substitution (SNAr) 4-Fluorobenzenesulfonamide, PiperazineK₂CO₃, DMSO, 80-120 °C70-85[1]Cost-effective, straightforward procedure.Requires activated aryl halide, potential for di-substitution.
Buchwald-Hartwig Amination 4-Chlorobenzenesulfonamide, PiperazinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C>90[1]High yields, broad substrate scope.Cost of catalyst and ligands, requires inert atmosphere.
Sulfonylation of Pre-functionalized Piperazine 1-Phenylpiperazine, Chlorosulfonic AcidDichloromethane, 0 °C to rt60-75Avoids di-substitution on piperazine.Potential for poor regioselectivity on the aromatic ring, harsh reagents.

Note: Yields are based on literature for analogous compounds and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures for similar N-arylpiperazine syntheses.

Materials:

  • 4-Fluorobenzenesulfonamide

  • Piperazine (5 equivalents)

  • Potassium Carbonate (K₂CO₃, 2 equivalents)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzenesulfonamide (1 equivalent), piperazine (5 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The product may precipitate upon addition to water. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for the specific substrates.

Materials:

  • 4-Chlorobenzenesulfonamide

  • Piperazine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 4-chlorobenzenesulfonamide and piperazine to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_process Downstream Processing Aryl Halide Aryl Halide SNAr SNAr Aryl Halide->SNAr Buchwald-Hartwig Buchwald-Hartwig Aryl Halide->Buchwald-Hartwig Piperazine Piperazine Piperazine->SNAr Piperazine->Buchwald-Hartwig Pre-functionalized Piperazine Pre-functionalized Piperazine Sulfonylation Sulfonylation Pre-functionalized Piperazine->Sulfonylation Reaction Workup Reaction Workup SNAr->Reaction Workup Buchwald-Hartwig->Reaction Workup Sulfonylation->Reaction Workup Purification Purification Reaction Workup->Purification Final Product 4-Piperazin-1-yl benzenesulfonamide Purification->Final Product Troubleshooting_Logic Start Low Yield Issue Identify_Route Synthetic Route? Start->Identify_Route SNAr_Check Check Reactants & Conditions for SNAr Identify_Route->SNAr_Check SNAr BH_Check Check Catalyst, Ligand, Base & Atmosphere for B-H Identify_Route->BH_Check Buchwald-Hartwig Sulfonylation_Check Check Reagent Purity & Reaction Conditions Identify_Route->Sulfonylation_Check Sulfonylation Impurity_Check Di-substitution Impurity? SNAr_Check->Impurity_Check BH_Check->Impurity_Check Purification_Issue Purification Difficulty? Sulfonylation_Check->Purification_Issue Adjust_Stoichiometry Increase Piperazine Excess or Use Protecting Group Impurity_Check->Adjust_Stoichiometry Yes Impurity_Check->Purification_Issue No Adjust_Stoichiometry->Purification_Issue Optimize_Chroma Modify Eluent (add base) or Try Crystallization Purification_Issue->Optimize_Chroma Yes Success Optimized Yield Purification_Issue->Success No Optimize_Chroma->Success

References

Technical Support Center: Improving the Solubility of 4-Piperazin-1-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Piperazin-1-ylbenzenesulfonamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my this compound derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of these derivatives typically arises from a conflict between the molecule's structural features:

  • Hydrophobic Core: The benzenesulfonamide portion of the molecule is largely nonpolar and hydrophobic, which leads to poor interactions with water.

  • Basic Piperazine Moiety: Conversely, the piperazine ring contains basic nitrogen atoms. This part of the molecule can be protonated to form a more polar, water-soluble salt.[1][2]

The overall solubility is a balance between these opposing characteristics. At neutral pH, the hydrophobic nature often dominates, resulting in low aqueous solubility.

Q2: I am having difficulty preparing a stock solution for my in vitro assay. What is the simplest first step?

A2: The most straightforward initial approach is the use of a water-miscible organic co-solvent.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions.[3] Other options include dimethylformamide (DMF) and ethanol.

  • General Procedure: First, dissolve the compound in 100% DMSO (or another co-solvent) to create a concentrated stock (e.g., 10-20 mM). Then, dilute this stock solution into your aqueous assay buffer to achieve the final desired concentration.[4]

Troubleshooting Co-solvent Issues
  • Problem: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

    • Possible Cause: You have exceeded the compound's solubility limit in the final aqueous/DMSO mixture.

    • Troubleshooting Steps:

      • Lower the Final Concentration: Your target concentration may be too high for the chosen assay conditions.

      • Optimize Co-solvent Percentage: Gradually increase the percentage of the co-solvent in the final solution. However, be aware that high concentrations of organic solvents can be toxic to cells or interfere with assay components. It is critical to keep the final DMSO concentration as low as possible, typically below 0.5-1%.

      • Check for Temperature Effects: Ensure all solutions are at the same temperature before mixing, as solubility can be temperature-dependent.

  • Problem: I'm observing inconsistent results in my biological assays.

    • Possible Cause: Undissolved micro-precipitates can lead to inaccurate concentration measurements and experimental variability.[5]

    • Troubleshooting Steps:

      • Visual Inspection: Check the solution for any visible precipitates against a dark background.

      • Centrifugation/Filtration: Before use, centrifuge your final solution at high speed and use the supernatant, or filter it through a 0.22 µm syringe filter to remove any undissolved particles.

      • Use Low-Adhesion Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware can help mitigate this issue.

Q3: How can I specifically use the piperazine group to improve aqueous solubility?

A3: The basic nitrogen atoms of the piperazine ring are the key to significantly enhancing solubility through pH adjustment and salt formation.[1][2] By lowering the pH, you can protonate the piperazine, converting the molecule into a more soluble cationic salt.

  • pH Adjustment: Adjusting the pH of your aqueous buffer to be at least 2 units below the pKa of the most basic piperazine nitrogen will favor the protonated, more soluble form.

  • Salt Formation: Synthesizing or purchasing a stable salt form of the derivative (e.g., a hydrochloride or sulfate salt) is a highly effective strategy.[6][7] Salt forms often exhibit dramatically increased solubility and dissolution rates compared to the free base.[8][9] Studies on other molecules have shown that forming a salt with piperazine can increase solubility by many folds.[8]

Troubleshooting pH Adjustment & Salt Formation
  • Problem: Adjusting the pH of my buffer is affecting my biological assay.

    • Possible Cause: Many biological systems are sensitive to pH changes.

    • Troubleshooting Steps:

      • Determine a pH Window: Identify a pH range that is low enough to improve solubility but still compatible with your assay.

      • Use a Salt Form: Prepare your stock solutions using a pre-formed salt (e.g., the hydrochloride salt). This allows you to dissolve the compound at a higher concentration before diluting it into your final assay buffer, which may better tolerate the small pH change.

  • Problem: The solubility of my salt form is lower than expected in the buffer.

    • Possible Cause: The "common ion effect" can suppress solubility.[6]

    • Troubleshooting Steps:

      • Avoid Common Ions: If you are using a hydrochloride salt, try to use a buffer system that does not contain high concentrations of chloride ions.[5]

      • Screen Different Salts: The choice of the counter-ion can significantly impact solubility.[5] If possible, experiment with different pharmaceutically acceptable salts (e.g., mesylate, tosylate, sulfate).[10]

Q4: My compound's solubility is still insufficient. What advanced methods can I try?

A4: If co-solvents and pH/salt strategies are not sufficient, several advanced formulation techniques can be employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5][11]

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix (like PEG or PVP) at a solid state.[12][13] This technique improves wettability and dissolution. The concept was first developed using sulfonamide drugs.[12][14]

  • Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[12][14] Techniques include:

    • Micronization: Reduces particle size to the micron range.[14][15]

    • Nanonization (Nanosuspensions): Creates sub-micron colloidal dispersions of drug particles, which can dramatically enhance solubility and bioavailability.[11]

Data Presentation
Table 1: Predicted Physicochemical Properties Influencing Solubility

(Note: These are representative values for a generic this compound derivative. Actual values should be determined experimentally.)

PropertyPredicted ValueImplication for Solubility
pKa (most basic) 7.5 - 8.5The piperazine moiety is basic and will be protonated at acidic pH, significantly increasing aqueous solubility.
pKa (most acidic) 9.0 - 10.0The sulfonamide proton is weakly acidic. At very high pH, it can be deprotonated, but pH adjustment is more effective on the basic piperazine.
logP 2.5 - 4.0Indicates moderate to high lipophilicity, suggesting the compound is likely to be poorly soluble in water at neutral pH.
Table 2: Illustrative Comparison of Solubility Enhancement Strategies
StrategyTypical Fold-Increase in SolubilityPrimary Mechanism
Co-solvents (e.g., 5% DMSO) 5 - 50xReduces solvent polarity.
pH Adjustment / Salt Formation 10 - 1,000x+Ionization of the piperazine moiety to form a polar salt.[6][16][17]
Cyclodextrin Complexation 50 - 500xEncapsulation of the hydrophobic core in a hydrophilic shell.[5]
Solid Dispersion 10 - 100xImproved wettability and formation of amorphous drug states.[13][18]
Nanonization >1,000xDrastic increase in surface area for dissolution.
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][19]

Methodology:

  • Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[19]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a rotary shaker or orbital incubator for 24-48 hours. This duration is typically sufficient to reach equilibrium.[19]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes).

  • Sampling: Carefully collect the clear supernatant. For added certainty, filter the supernatant through a 0.22 µm syringe filter that is compatible with your sample (e.g., PVDF).

  • Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[3][4]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a common lab-scale method to prepare a solid inclusion complex to enhance solubility.[5]

Methodology:

  • Molar Ratio Preparation: Prepare an aqueous solution containing the sulfonamide derivative and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio.

  • Complex Formation: Place the resulting solution in an ultrasonic bath for 1 hour to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.[5]

  • Incubation: Incubate the solution in a thermostatic water bath (e.g., at 25°C) with continuous stirring for 48 hours to ensure maximum complex formation.[5]

  • Lyophilization: Freeze the solution (e.g., at -40°C or below) and then lyophilize (freeze-dry) the frozen solution to obtain a solid, dry powder of the inclusion complex.[5] This powder can then be used for dissolution studies or formulation.

Visualizations

start Poorly Soluble This compound Derivative ionizable Is the piperazine group accessible for protonation? start->ionizable ph_salt Strategy 1: pH Adjustment & Salt Formation ionizable->ph_salt  Yes adv_methods Strategy 2: Advanced Formulations ionizable->adv_methods  No / Sterically Hindered ph_ok Is pH modification compatible with the assay? ph_salt->ph_ok complexation Cyclodextrin Complexation adv_methods->complexation solid_disp Solid Dispersion adv_methods->solid_disp nanosize Particle Size Reduction (Nanosuspension) adv_methods->nanosize ph_ok->adv_methods  Solubility still too low use_salt Use pre-formed salt (e.g., HCl salt) for stock preparation. ph_ok->use_salt  No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of pH-dependent solubility enhancement.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis n1 Step 1: Add excess solid compound to aqueous buffer n2 Step 2: Agitate at constant temp (24-48 hours) n1->n2 n3 Step 3: Centrifuge to pellet undissolved solid n2->n3 n4 Step 4: Filter supernatant (0.22 µm filter) n3->n4 n5 Step 5: Quantify concentration of filtrate (e.g., HPLC) n4->n5 n6 Result: Equilibrium Solubility n5->n6

Caption: Experimental workflow for the Shake-Flask Solubility method.

References

Stability studies of 4-Piperazin-1-ylbenzenesulfonamide under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Piperazin-1-ylbenzenesulfonamide. It offers insights into potential issues that may be encountered during stability studies under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under physiological conditions?

A1: Based on the structure, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The sulfonamide group can be susceptible to hydrolysis, particularly at non-neutral pH. The piperazine ring may undergo oxidation.[1] It is also important to consider photodegradation if the compound is exposed to light.[2]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended to reduce the rate of potential hydrolytic and oxidative reactions.[3]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and its degradation products.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification and characterization of unknown degradation products.[6][7]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[8] To develop such a method, you will need to perform forced degradation studies (see experimental protocols below) to generate the degradation products. The HPLC method should then be optimized (e.g., mobile phase composition, column type, gradient) to achieve baseline separation of all peaks.[4]

Q5: What is the expected shelf-life of this compound in solution at physiological pH (7.4)?

A5: The shelf-life in solution is highly dependent on temperature and the presence of other excipients. At 37°C and pH 7.4, a noticeable degradation may be observed over several days to weeks. It is crucial to conduct real-time stability studies to determine the precise shelf-life under your specific experimental conditions. A related compound showed a shelf-life (T90%) of 45 days at 25°C.[9]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis. 1. Hydrolysis: The compound may be unstable at the pH of your formulation or analytical mobile phase. 2. Oxidation: Dissolved oxygen in your solutions could be degrading the compound. 3. Adsorption: The compound may be adsorbing to the surfaces of your vials or HPLC column.1. Adjust the pH of your solutions to be closer to neutral, if possible. Evaluate stability at different pH values.[9] 2. Degas all solvents and consider adding an antioxidant to your formulation. 3. Use silanized glass vials or polypropylene vials. Test different HPLC columns.
Appearance of multiple unknown peaks in the chromatogram. 1. Forced Degradation: The compound is degrading under the experimental conditions. 2. Impurity in the starting material: The initial compound may not have been pure. 3. Interaction with excipients: The compound may be reacting with other components in your formulation.1. Characterize the degradation products using LC-MS.[4] 2. Re-evaluate the purity of your starting material using a high-resolution analytical technique. 3. Conduct compatibility studies with individual excipients.
Inconsistent results between experimental replicates. 1. Inconsistent sample preparation: Variations in pH, temperature, or exposure to light during sample handling. 2. Analytical method variability: Issues with the HPLC system, such as fluctuating pump pressure or detector noise. 3. Photodegradation: Samples may be exposed to light for varying amounts of time.1. Standardize your sample preparation protocol. Use buffers to maintain a constant pH. 2. Perform system suitability tests before each analytical run. 3. Protect samples from light by using amber vials or covering them with aluminum foil.[2]
Precipitation of the compound from solution. 1. Poor solubility: The compound may have low solubility in your chosen solvent system at the tested concentration. 2. pH-dependent solubility: The solubility of the compound may decrease at a certain pH. 3. Formation of an insoluble degradation product. 1. Determine the solubility of the compound in different solvents and at various concentrations. 2. Measure the pKa of the compound and assess its solubility across a pH range. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Major Degradation Products (DP) (Area %)
Acid Hydrolysis (0.1 M HCl, 60°C) 2485.214.8DP1 (8.5), DP2 (4.1)
4872.527.5DP1 (15.3), DP2 (8.9)
Alkaline Hydrolysis (0.1 M NaOH, 60°C) 2490.19.9DP3 (6.7)
4881.318.7DP3 (12.5)
Oxidative (3% H₂O₂, RT) 2488.711.3DP4 (7.2)
4879.420.6DP4 (14.8)
Thermal (80°C, solid state) 2498.51.5-
4897.12.9-
Photolytic (ICH Q1B, solution) 2492.37.7DP5 (5.1)

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Table 2: Illustrative pH-Rate Profile for Hydrolysis of this compound at 37°C

pH Observed Rate Constant (k_obs) (x 10⁻³ day⁻¹) Half-life (t₁/₂) (days)
2.05.6123.8
4.02.1330.1
6.00.8866.4
7.41.5462.1
8.02.9239.0
10.08.779.7

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl to the final concentration. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH to the final concentration. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the specified time points for analysis.

  • Oxidative Degradation: Dissolve the compound in methanol and dilute with 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at specified intervals for analysis.[4]

  • Thermal Degradation: Place the solid compound in a vial and heat at 80°C.[2] At each time point, dissolve a portion of the solid in mobile phase for analysis.

  • Photolytic Degradation: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water). Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples at the end of the exposure period.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Analyze the standards to generate a calibration curve.

  • Analyze the samples from the forced degradation study to assess the separation of the parent peak from the degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start: this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms quant Quantify Parent and Degradants hplc->quant pathway Identify Degradation Pathways lcms->pathway quant->pathway report Generate Stability Report pathway->report

Caption: Workflow for a stability study of this compound.

signaling_pathway receptor Receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme drug This compound drug->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme response Cellular Response product->response

References

Overcoming challenges in the purification of 4-Piperazin-1-ylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-piperazin-1-ylbenzenesulfonamide analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound analogs and offers potential solutions.

Problem 1: Tailing or Poor Separation During Column Chromatography

Q: My compound is showing significant tailing on the silica gel column, leading to broad peaks and poor separation from impurities. What could be the cause and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like piperazine-containing molecules on acidic silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, resulting in uneven migration and broad or tailing peaks.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) or pyridine are commonly used for this purpose. Start with a low concentration (e.g., 0.1-1% v/v) and optimize as needed.

  • Use a Different Stationary Phase: Consider using a less acidic or a chemically modified stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[1] Alternatively, reversed-phase chromatography (C18) may provide better separation, depending on the polarity of your compound and its impurities.

  • Check for Overloading: Overloading the column with too much crude product can also lead to peak broadening and tailing. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase.[1]

Problem 2: Difficulty in Removing Starting Materials or Reagent-Related Impurities

Q: I'm having trouble separating my desired this compound analog from unreacted starting materials (e.g., the corresponding sulfonyl chloride or piperazine derivative). How can I improve the separation?

A: The successful removal of starting materials depends on exploiting the differences in their physicochemical properties compared to your product.

Troubleshooting Steps:

  • Aqueous Work-up: A well-designed aqueous work-up can often remove a significant portion of water-soluble or acid/base-reactive impurities before chromatography.

    • If you have unreacted sulfonyl chloride, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will hydrolyze it to the more water-soluble sulfonic acid salt, which will partition into the aqueous layer.

    • Excess piperazine starting material can be removed by washing with a dilute acid solution (e.g., 1M HCl), which will form a water-soluble ammonium salt. Be cautious if your product is also basic, as it may also partition into the acidic aqueous layer. A careful adjustment of the pH is crucial.

  • Optimize Chromatographic Conditions: If co-elution is the issue, a systematic optimization of the mobile phase for column chromatography is necessary.

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Thin Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the one that gives the best separation between your product and the impurities.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents to try for this class of compounds include ethanol, isopropanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[2]

Problem 3: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

A: Low recovery in recrystallization is often due to using too much solvent, premature crystallization, or the product having some solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding solvent in small portions near the boiling point of the solvent is a good practice.

  • Prevent Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), preheat the funnel and filter paper.

  • Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath or refrigerator for a longer period to maximize the precipitation of your product.

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. If your compound is too soluble in a particular solvent even when cold, you can try a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

Quantitative Data on Purification Methods

The following table provides a summary of hypothetical but realistic quantitative data for common purification methods for this compound analogs, based on typical outcomes for similar compounds.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Recovery Rate (%)Notes
Column Chromatography (Silica Gel) 75%>98%70-90%Eluent system: Ethyl Acetate/Hexane gradient. Addition of 0.5% TEA may be required to reduce tailing.
Recrystallization 90%>99%60-85%Effective for removing minor impurities. Solvent choice is critical (e.g., Ethanol or Isopropanol).
Preparative HPLC 85%>99.5%50-80%Useful for difficult separations but may be less scalable.

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Analog

This protocol describes a general procedure for the purification of a this compound analog using silica gel column chromatography.

Materials:

  • Crude this compound analog

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Select the Eluent System: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add a small spot of your crude material to a TLC plate and develop it in solvent systems of varying polarity (e.g., 30%, 50%, 70% ethyl acetate in hexane). If tailing is observed, add 0.5% TEA to the solvent mixture. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[1]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of solvent above the silica gel at all times to prevent the column from running dry.

    • Gradually increase the polarity of the eluent as the elution progresses if a gradient elution is required.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a this compound Analog

This protocol provides a general method for purifying a solid this compound analog by recrystallization.

Materials:

  • Crude solid this compound analog

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Choose a Solvent: Select a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold. This is often determined through small-scale trials with different solvents.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate.

    • Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Decolorize (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound analogs?

A1: Common impurities can arise from several sources:

  • Unreacted starting materials: Incomplete reactions can leave residual sulfonyl chloride or piperazine derivatives.

  • Side products: Di-substitution on the sulfonamide nitrogen or reactions at other functional groups on the molecule can lead to side products.

  • Reagent-related impurities: Impurities from the reagents used in the synthesis.

  • Degradation products: The product may degrade under certain reaction or work-up conditions. For instance, metabolic oxidation of the piperazine ring has been noted as a potential issue in biological systems, and similar oxidative degradation could occur under certain chemical conditions.[3]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended to confirm the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify impurities.

  • Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.

Q3: My compound appears to be an oil and will not crystallize. What should I do?

A3: "Oiling out" instead of crystallizing is a common problem. Here are a few things to try:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the solution to induce crystallization.

  • Reduce the temperature further: Try cooling the solution in a freezer.

  • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent combination.

  • Purify by column chromatography: If all attempts at crystallization fail, column chromatography is the best alternative for purifying oils.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product workup Aqueous Work-up synthesis->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Polishing Step (if solid) analysis Purity & Identity Check (HPLC, NMR, MS) chromatography->analysis If liquid or pure enough recrystallization->analysis final_product Pure Product analysis->final_product

Caption: A general experimental workflow for the purification of this compound analogs.

troubleshooting_tree cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue? tailing Tailing/Poor Separation start->tailing low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out overloading Overloading? tailing->overloading Check First add_base Add Base (e.g., 1% TEA) to Eluent overloading->add_base No reduce_load Reduce Sample Load overloading->reduce_load Yes change_stationary Change Stationary Phase (Alumina, C18) add_base->change_stationary If still poor min_solvent Use Minimum Hot Solvent low_yield->min_solvent scratch_seed Scratch Flask / Add Seed Crystal oiling_out->scratch_seed

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Enhancing Cell Permeability of 4-Piperazin-1-ylbenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment and enhancement of cell permeability for 4-piperazin-1-ylbenzenesulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the cell permeability of this compound compounds?

A1: The cell permeability of this compound compounds is primarily influenced by a combination of their physicochemical properties. Key factors include:

  • High Polarity: The presence of the sulfonamide and piperazine groups contributes to a high polar surface area (PSA), which can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Ionization State (pKa): The piperazine moiety is basic and will be protonated at physiological pH, while the sulfonamide group can be acidic. The resulting charge on the molecule can significantly reduce its ability to passively cross cell membranes. The uptake of sulfonamides is often dependent on the pH gradient between the extracellular and intracellular environments, with the neutral species being more permeable.[1]

  • Molecular Weight: While not excessively large, the molecular weight of these compounds can still play a role in their diffusion across the cell membrane.

  • Efflux Transporter Substrate Potential: These compounds may be recognized and actively pumped out of the cell by efflux transporters such as P-glycoprotein (P-gp), reducing their net intracellular accumulation.

Q2: What are the recommended initial assays to assess the cell permeability of our this compound compounds?

A2: A two-tiered approach is recommended for the initial assessment of cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[2][3][4] It is a cost-effective first screen to determine the intrinsic passive permeability of your compound without the confounding factors of active transport.[2][4]

  • Caco-2 Permeability Assay: This is a cell-based assay that utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[5][6][7] This assay provides a more comprehensive assessment by evaluating both passive diffusion and active transport processes, including uptake and efflux.[2][5]

Q3: How do I interpret the results from PAMPA and Caco-2 assays for my sulfonamide compound?

A3: The interpretation involves comparing the apparent permeability coefficients (Papp) from both assays:

  • High PAMPA & High Caco-2 (A-B) Permeability: This suggests that your compound has good passive permeability and is not significantly affected by efflux transporters.

  • High PAMPA & Low Caco-2 (A-B) Permeability: This is a strong indication that your compound is a substrate for active efflux.[4] The high intrinsic permeability observed in PAMPA is counteracted by efflux pumps in the Caco-2 cells.

  • Low PAMPA & Low Caco-2 (A-B) Permeability: This indicates that your compound has inherently poor passive permeability.

  • Low PAMPA & High Caco-2 (A-B) Permeability: This rare scenario might suggest the involvement of an active uptake transporter.

To confirm efflux, a bidirectional Caco-2 assay is necessary to determine the efflux ratio.[6]

Q4: What is an efflux ratio and how is it calculated?

A4: The efflux ratio (ER) is a measure of the extent to which a compound is actively transported out of the cell. It is determined by performing a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[6]

The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally considered indicative of active efflux.[6][8]

Q5: What strategies can be employed to enhance the cell permeability of our this compound compounds?

A5: Several strategies can be pursued:

  • Structural Modification:

    • Prodrug Approach: Masking the polar sulfonamide or piperazine groups with lipophilic moieties that are cleaved intracellularly can enhance passive diffusion.[9]

    • Modulating pKa: Chemical modifications to alter the pKa of the piperazine and sulfonamide groups can increase the population of the more permeable neutral species at physiological pH.

    • Reducing Hydrogen Bond Donors: Capping the N-H of the piperazine ring can reduce the hydrogen bonding capacity and improve permeability.[10]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the cell membrane. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[11][12]

    • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or nanoemulsions can facilitate its transport across the cell membrane.

Troubleshooting Guides

Problem 1: Low compound recovery in the Caco-2 assay.

Possible Cause Troubleshooting Step
Non-specific binding to the assay plate. Include Bovine Serum Albumin (BSA) in the receiver compartment to mitigate non-specific binding.[9]
Compound precipitation in the aqueous assay buffer. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO). Check for precipitation upon dilution into the assay buffer. Reduce the test concentration if solubility is an issue.[9]
Metabolism by Caco-2 cells. Analyze for the presence of metabolites in the donor and receiver compartments using LC-MS/MS.

Problem 2: High variability in permeability (Papp) values between experiments.

Possible Cause Troubleshooting Step
Inconsistent Caco-2 monolayer integrity. Ensure consistent cell culture and differentiation protocols (typically 18-22 days).[6] Always measure the transepithelial electrical resistance (TEER) of the monolayers before each experiment to confirm tight junction formation. A TEER value of ≥ 200 Ω x cm² is generally required.[8][13] Perform a Lucifer Yellow leakage test to confirm monolayer integrity post-assay.
Issues with compound stock solution. Prepare fresh stock solutions for each experiment. Ensure complete dissolution of the compound.
Inconsistent experimental conditions. Maintain consistent pH, temperature (37°C), and shaking speed during the assay.

Problem 3: Discrepancy between high PAMPA permeability and low Caco-2 permeability.

Possible Cause Troubleshooting Step
The compound is a substrate for active efflux. This is the most likely cause, as PAMPA only measures passive diffusion.[4]
Confirm with a bidirectional Caco-2 assay. A high efflux ratio (Papp B-A / Papp A-B > 2) will confirm active efflux.
Identify the specific efflux transporter. Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms its involvement.[8]

Quantitative Data Summary

Table 1: Permeability Classification Based on Apparent Permeability (Papp) Values.

Permeability Classification Papp (x 10-6 cm/s) in Caco-2 Expected Human Oral Absorption (%)
Low< 1.0< 20
Moderate1.0 - 10.020 - 80
High> 10.0> 80

Note: This is a general classification and can vary between different laboratories and assay conditions.

Table 2: Example Permeability Data for Control Compounds.

Compound Permeability Type Typical Papp (A-B) in Caco-2 (x 10-6 cm/s) Typical Efflux Ratio
AtenololLow (Paracellular)< 1.0~1
PropranololHigh (Transcellular)> 20.0~1
TalinololP-gp Substrate~0.5> 10

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound.

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Pipette 5 µL of the artificial membrane solution onto the filter of each well of the donor plate. Allow the solvent to evaporate for approximately 5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Add Donor Solutions: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Drug]acceptor = Drug concentration in the acceptor well

    • [Drug]equilibrium = Equilibrium drug concentration

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

Objective: To determine the permeability and efflux potential of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow solution

  • TEER meter

  • LC-MS/MS

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[6]

  • Monolayer Integrity Check:

    • Measure the TEER of each monolayer. Only use monolayers with TEER values ≥ 200 Ω x cm².[13]

  • Prepare Transport Solutions: Dilute the test compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM).

  • Permeability Measurement (A-B):

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • Add 0.4 mL of the test compound solution to the apical (donor) side.

    • Add 1.2 mL of fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Measurement (B-A):

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • Add 1.2 mL of the test compound solution to the basolateral (donor) side.

    • Add 0.4 mL of fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples as described for the A-B direction.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp: Calculate the Papp for both A-B and B-A directions using the equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of permeation

    • A = Area of the monolayer

    • C0 = Initial concentration in the donor compartment

  • Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

Visualizations

Experimental_Workflow cluster_screening Initial Permeability Screening cluster_mechanistic Mechanistic Follow-up cluster_analysis Data Analysis & Interpretation PAMPA PAMPA Assay (Passive Permeability) Papp_calculation Calculate Papp Values PAMPA->Papp_calculation Caco2_unidirectional Caco-2 Unidirectional Assay (A -> B) Caco2_unidirectional->Papp_calculation Caco2_bidirectional Bidirectional Caco-2 Assay (A <-> B) ER_calculation Calculate Efflux Ratio Caco2_bidirectional->ER_calculation Caco2_inhibitor Caco-2 Assay with Efflux Inhibitors Interpretation Interpret Permeability Profile Caco2_inhibitor->Interpretation Papp_calculation->Interpretation ER_calculation->Interpretation Interpretation->Caco2_bidirectional If High PAMPA & Low Caco-2 Interpretation->Caco2_inhibitor If Efflux Ratio > 2 start Test Compound (this compound) start->PAMPA start->Caco2_unidirectional

Caption: Workflow for assessing the cell permeability of novel compounds.

Transport_Pathways cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Intracellular Space Compound_Extracellular Compound (Extracellular) Passive_Diffusion Passive Diffusion (Transcellular) Compound_Extracellular->Passive_Diffusion Permeation Compound_Intracellular Compound (Intracellular) Efflux_Pump Efflux Pump (e.g., P-gp) Compound_Intracellular->Efflux_Pump Efflux Passive_Diffusion->Compound_Intracellular Efflux_Pump->Compound_Extracellular

References

Strategies to reduce the cytotoxicity of 4-Piperazin-1-ylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 4-piperazin-1-ylbenzenesulfonamide analogs, with a focus on strategies to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high cytotoxicity in non-cancerous (normal) cell lines. What strategies can I employ to reduce this off-target effect?

A1: High cytotoxicity in normal cells is a common hurdle. To improve the therapeutic index, consider the following medicinal chemistry and formulation strategies:

  • Structural Modification (SAR-Guided Design): The structure of your analog is a primary determinant of its cytotoxic profile. Structure-activity relationship (SAR) studies suggest that specific modifications can reduce off-target toxicity.

    • Modulate Lipophilicity: Highly lipophilic compounds can exhibit increased non-specific cytotoxicity due to better membrane permeability. Consider introducing more polar groups or reducing the size of bulky, greasy substituents to decrease overall lipophilicity.[1]

    • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups near the basic nitrogen of the piperazine ring can lower its pKa, which may reduce off-target interactions, such as with the hERG channel.

    • Steric Hindrance: Introducing bulky groups near potential metabolic hot spots can shield them from enzymatic action, preventing the formation of toxic reactive metabolites.[2]

  • Prodrug Approach: Convert the active compound into a temporarily inactive prodrug that is selectively activated in the target (e.g., tumor) environment. This can be achieved by attaching moieties that are cleaved by enzymes overexpressed in cancer cells.

  • Formulation Strategies: Encapsulating the compound can limit its exposure to healthy tissues.

    • Nanoparticles and Liposomes: Formulating the analog within nanoparticles or liposomes can improve its solubility and alter its biodistribution, potentially leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[3]

    • Cyclodextrin Complexation: Using cyclodextrins can form inclusion complexes that enhance solubility and modulate drug release, which can help in reducing systemic toxicity.[4]

Q2: What is the primary mechanism of cytotoxicity associated with sulfonamide-containing compounds?

A2: A primary mechanism of cytotoxicity for many sulfonamides involves metabolic activation into reactive metabolites.[5] The parent sulfonamide can be oxidized, often by cytochrome P450 enzymes, to form a hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine).[6] This metabolite is unstable and can be further oxidized to a highly reactive nitroso intermediate.[5]

These reactive species can induce significant cellular damage through two main pathways:

  • Oxidative Stress: The reactive metabolites lead to the formation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses (like glutathione), causing oxidative stress.[6] This results in damage to lipids (lipid peroxidation), proteins, and DNA, ultimately triggering programmed cell death (apoptosis).[5]

  • Haptenization: The reactive metabolites can covalently bind to cellular proteins, forming haptens. These modified proteins can be recognized as foreign by the immune system, leading to immune-mediated hypersensitivity reactions and cytotoxicity.[7]

Q3: How can I determine if my compound's cytotoxicity is due to apoptosis or necrosis?

A3: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of action. You can use several cell-based assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is the most common method. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry analysis can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -7, -8, -9). Fluorometric or colorimetric assays can measure the activity of these key caspases in cell lysates after compound treatment.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis. Measuring LDH activity in the supernatant can quantify necrotic cell death.

Troubleshooting Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in cytotoxicity assays. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or assay reagents. 3. Edge Effects: Evaporation from wells on the plate's perimeter. 4. Compound Precipitation: Poor solubility of the analog in the culture medium.1. Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress.[8] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing at each dilution step.[9] 3. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to create a humidity barrier.[10] 4. Visually inspect wells for precipitates after adding the compound. Pre-dissolve the compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells (typically <0.5%).
Observed cytotoxicity is not dose-dependent. 1. Compound Degradation: The analog may be unstable in the culture medium over the incubation period. 2. Assay Interference: The compound may directly react with or inhibit the assay reagents (e.g., reducing MTT, intrinsic fluorescence). 3. Cell Culture Contamination: Mycoplasma or other microbial contamination can alter cellular responses.[9]1. Assess compound stability using HPLC over the time course of the experiment. 2. Run a cell-free control (compound + medium + assay reagent) to check for direct interference.[9] 3. Regularly test cell stocks for mycoplasma contamination. Always practice aseptic techniques.
Low or no cytotoxicity observed where it is expected. 1. Suboptimal Cell Density: Cell density may be too high, masking the cytotoxic effect.[8] 2. Incorrect Assay Endpoint: The incubation time may be too short for the compound to induce cell death. 3. Cell Line Resistance: The chosen cell line may overexpress efflux pumps (e.g., P-glycoprotein) that remove the compound.[1]1. Optimize the cell seeding density for your specific cell line and assay duration. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[9] 3. Investigate the expression of multidrug resistance (MDR) transporters in your cell line.

Quantitative Data on Analog Cytotoxicity

The following table summarizes representative data from literature, illustrating how structural modifications on a benzenesulfonamide-piperazine scaffold can influence cytotoxic activity. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound IDCore StructureR Group (Substitution on Aryl Sulfonyl Moiety)Cell LineIC₅₀ (µM)Key Observation
Ref-1 1,8-naphthalimide-piperazine-benzenesulfonamide-H4T1 (Breast Cancer)> 20The unsubstituted benzenesulfonamide shows low cytotoxicity.
Ref-2 1,8-naphthalimide-piperazine-benzenesulfonamide-NO₂ (Nitro)4T1 (Breast Cancer)~15Addition of an electron-withdrawing nitro group slightly increases cytotoxicity.
Ref-3 1,8-naphthalimide-piperazine-benzenesulfonamide-N(CH₃)₂ (Dimethylamino)4T1 (Breast Cancer)0.7Addition of an electron-donating dimethylamino group significantly enhances cytotoxic potency.
Ref-4 Thiazolone-benzenesulfonamide4-Cl (Chloro)MDA-MB-231 (Breast Cancer)2.01Halogen substitution shows significant cytotoxic effect.[9]
Ref-5 Thiazolone-benzenesulfonamide4-OCH₃ (Methoxy)MDA-MB-231 (Breast Cancer)1.52Methoxy substitution leads to the most potent cytotoxicity in this series.[9]
Ref-6 Thiazolone-benzenesulfonamide3,4,5-(OCH₃)₃ (Trimethoxy)MCF-7 (Breast Cancer)4.05Increasing methoxy substitutions maintains high potency.[9]

Data is synthesized from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To measure cell metabolic activity as an indicator of cell viability following treatment with this compound analogs.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium from a concentrated stock (e.g., in DMSO). Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 2: LDH Release Assay for Necrosis

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a key feature of necrosis. The released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Background Control: Medium only (no cells).

    • Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of the experiment.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Background LDH) / (Maximum LDH - Background LDH)] * 100

Visualizations

Experimental and Troubleshooting Workflow

cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis cluster_troubleshoot Troubleshooting Loop A Optimize & Seed Cells B Prepare Compound Dilutions A->B C Treat Cells & Incubate B->C D Select Assay (MTT, LDH, etc.) C->D E Add Reagents & Incubate D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability / Cytotoxicity F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I J Unexpected Results? (High Variability, No Dose-Response) I->J K Check Cell Health & Density J->K If yes L Verify Compound Solubility & Stability J->L M Review Pipetting & Plate Map J->M M->A Re-run Experiment

Caption: General workflow for cytotoxicity testing and key troubleshooting checkpoints.

Signaling Pathway of Sulfonamide-Induced Cytotoxicity

cluster_drug Drug Metabolism cluster_cell Cellular Response Drug Sulfonamide Analog P450 CYP450 Enzymes Drug->P450 Metabolite Reactive Metabolite (e.g., Hydroxylamine, Nitroso) ROS ↑ Reactive Oxygen Species (ROS) Metabolite->ROS GSH Glutathione (GSH) Depletion Metabolite->GSH Detoxification Pathway Overload P450->Metabolite Oxidation Damage Macromolecular Damage (Lipids, Proteins, DNA) ROS->Damage Mito Mitochondrial Dysfunction ROS->Mito Damage->Mito Casp Caspase Activation (Caspase-9, Caspase-3) Mito->Casp Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Casp->Apoptosis

Caption: Key pathway of sulfonamide cytotoxicity via oxidative stress and apoptosis.

References

Technical Support Center: Optimization of 4-Piperazin-1-ylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Piperazin-1-ylbenzenesulfonamide. The content is designed to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with high purity?

A1: A robust and highly recommended method is a two-step synthesis. This approach involves the initial reaction of 4-chlorobenzenesulfonyl chloride with mono-Boc-protected piperazine to ensure selective mono-sulfonylation. The subsequent step is the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions to yield the final product. This strategy effectively prevents the common side reaction of di-substitution on the piperazine ring.

Q2: I am observing a significant amount of a di-substituted byproduct. How can this be minimized?

A2: The formation of a 1,4-disubstituted piperazine is a frequent issue when using unprotected piperazine. To favor mono-substitution, you can either use a large excess of piperazine (5-10 equivalents) or, more effectively, employ a mono-protected piperazine like N-Boc-piperazine. The Boc protecting group blocks one of the nitrogen atoms, directing the reaction to the unprotected nitrogen.

Q3: My deprotection step is not going to completion, or it is leading to decomposition of my product. What are the optimal conditions?

A3: Incomplete deprotection or product degradation can be addressed by carefully selecting the deprotection agent and controlling the reaction conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Alternatively, a solution of hydrochloric acid (HCl) in dioxane can be used. If you observe product degradation, consider lowering the reaction temperature and monitoring the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification strategies depend on the nature of the impurities. A standard approach involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by column chromatography on silica gel to separate the desired product from starting materials and non-polar byproducts. If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[1]

Troubleshooting Guides

Issue 1: Low Yield of N-(4-chlorobenzenesulfonyl)-N'-Boc-piperazine in the First Step
Potential Cause Recommended Solution
Incomplete Reaction - Ensure all reagents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.[2][3] - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Use a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to effectively scavenge the HCl byproduct.
Poor Solubility of Reagents - Switch to a solvent that can better dissolve all reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
Side Reactions - Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the cooled solution of N-Boc-piperazine and base to control the reaction rate and minimize side reactions.
Issue 2: Challenges During the Boc-Deprotection Step
Potential Cause Recommended Solution
Incomplete Deprotection - Increase the equivalents of acid (TFA or HCl in dioxane). A 3-5 fold excess is typically sufficient.[1] - Extend the reaction time. Monitor by TLC until the starting material is no longer visible.
Formation of Stable Salts - If the trifluoroacetate salt formed with TFA is problematic for isolation or subsequent steps, switch to using HCl in dioxane, which will produce the hydrochloride salt, often a crystalline solid that can be easily filtered.[1]
Degradation of the Product - Perform the deprotection at a lower temperature (e.g., 0 °C) and carefully monitor the reaction to avoid prolonged exposure to strong acid.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-(4-chlorobenzenesulfonyl)-N'-Boc-piperazine Synthesis
Parameter Condition 1 Condition 2 (Recommended) Condition 3 Observed Yield (%)
Solvent AcetonitrileDichloromethane (DCM)Tetrahydrofuran (THF)
Base (equiv.) K₂CO₃ (2.0)Triethylamine (1.5)DIPEA (1.5)
Temperature (°C) Room Temp.0 °C to Room Temp.50
Time (h) 1242
Table 2: Optimization of Boc-Deprotection Conditions
Parameter Condition 1 Condition 2 (Recommended) Condition 3 Observed Purity (%)
Acid (equiv.) TFA (10)TFA (10)4M HCl in Dioxane (5)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dioxane
Temperature (°C) Room Temp.0 °C to Room Temp.Room Temp.
Time (h) 213

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-chlorophenylsulfonyl)piperazine-1-carboxylate
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq.).

  • Dissolve the N-Boc-piperazine in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the cooled N-Boc-piperazine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection to Yield this compound
  • Dissolve the purified tert-butyl 4-(4-chlorophenylsulfonyl)piperazine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise to the solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection start N-Boc-piperazine + 4-chlorobenzenesulfonyl chloride reaction1 Reaction in DCM with Triethylamine (0°C to RT) start->reaction1 1. Reagents workup1 Aqueous Workup & Purification reaction1->workup1 2. Reaction intermediate tert-butyl 4-(4-chlorophenylsulfonyl) piperazine-1-carboxylate workup1->intermediate 3. Isolation reaction2 Reaction with TFA in DCM (0°C to RT) intermediate->reaction2 workup2 Neutralization & Extraction reaction2->workup2 4. Deprotection final_product This compound workup2->final_product 5. Isolation

Caption: Synthetic workflow for this compound.

troubleshooting_tree cluster_sulfonylation Sulfonylation Step cluster_deprotection Deprotection Step start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn Step 1 incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection Step 2 check_reagents Check for anhydrous reagents & solvent. incomplete_rxn->check_reagents Yes di_substitution Di-substitution observed? incomplete_rxn->di_substitution No increase_time_temp Increase reaction time or temperature. check_reagents->increase_time_temp use_boc Use N-Boc-piperazine (Recommended). di_substitution->use_boc Yes excess_piperazine Use large excess of unprotected piperazine. use_boc->excess_piperazine Alternative increase_acid Increase equivalents of acid (TFA/HCl). incomplete_deprotection->increase_acid Yes product_degradation Product Degradation? incomplete_deprotection->product_degradation No extend_time Extend reaction time. increase_acid->extend_time lower_temp Lower reaction temperature to 0°C. product_degradation->lower_temp Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Lead Optimization of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the lead optimization of benzenesulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my benzenesulfonamide derivatives have poor aqueous solubility?

A1: The low aqueous solubility of many benzenesulfonamides is often due to the hydrophobic nature of the benzene ring in their core structure.[1] While the sulfonamide group itself adds some polarity, the overall lipophilicity of the molecule can dominate, leading to poor solubility in aqueous buffers.[1] The crystalline structure and strong intermolecular hydrogen bonds can also require significant energy to overcome for dissolution.[2]

Q2: What are the initial strategies to improve the metabolic stability of a promising benzenesulfonamide lead compound?

A2: To improve metabolic stability, first identify the metabolic "soft spots" using techniques like metabolite identification (MetID) studies in liver microsomes.[3] Common strategies include:

  • Blocking Metabolism: Introduce groups like fluorine atoms at positions prone to oxidative metabolism.[4]

  • Bioisosteric Replacement: Replace metabolically labile groups with more stable ones. For example, an oxadiazole ring can be a bioisostere for a tert-butyl carbamate group to improve gastric and metabolic stability.[3]

  • Structural Modification: Altering parts of the molecule, such as shifting a substituent's position or using cyclic amines, can enhance stability.[5]

Q3: My derivatives show good in vitro potency but fail in vivo. What are the likely causes?

A3: A disconnect between in vitro potency and in vivo efficacy is a common challenge. The primary causes are often poor pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[6] Key issues include:

  • Poor Bioavailability: The compound may have low solubility or permeability, preventing it from being absorbed effectively.[4]

  • Rapid Metabolism: The compound might be cleared too quickly by the liver, never reaching therapeutic concentrations at the target site.[3][5]

  • Toxicity: The compound or its metabolites could be toxic, leading to adverse effects in animal models.[3]

Q4: How can I improve the selectivity of my benzenesulfonamide inhibitors?

A4: Improving selectivity involves designing compounds that preferentially bind to the target of interest over off-targets (e.g., other enzyme isoforms). A common approach is to exploit differences in the active sites of the target and anti-target proteins. For carbonic anhydrase inhibitors, for instance, derivatives can be designed to achieve remarkable selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II.[7] Structure-based drug design, using X-ray crystallography or molecular modeling, can guide modifications to enhance interactions with specific residues in the target active site while avoiding interactions with those in off-targets.

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous assay buffer.

  • Question: I dissolve my benzenesulfonamide derivative in DMSO, but it crashes out when I add it to my PBS buffer for a cell-based assay. How can I fix this?

  • Answer: This is a classic solubility problem. Here are several steps to troubleshoot:

    • Check Final DMSO Concentration: While you want to keep the final DMSO concentration low (typically <1%), it might be insufficient. Try incrementally increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) to see if it maintains solubility. Always run a vehicle control with the same DMSO concentration to check for solvent effects on the assay.[2]

    • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of a water-miscible organic solvent.[1] Be cautious, as high concentrations of organic solvents can be toxic to cells.[1]

    • Adjust pH: The sulfonamide group is weakly acidic, meaning its ionization and solubility are pH-dependent.[2] Try adjusting the pH of your buffer to a level that favors the more soluble, ionized form of your compound.[1]

    • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 (at a concentration that does not interfere with your assay), can help prevent hydrophobic compounds from precipitating or adsorbing to labware.[2]

Issue 2: A lead compound shows high clearance in a liver microsome stability assay.

  • Question: My most potent compound has a very short half-life (<10 minutes) in a human liver microsome (HLM) assay. What is the next step?

  • Answer: A short half-life indicates rapid metabolic clearance. The next step is to identify the cause and modify the structure accordingly.

    • Perform Metabolite Identification (MetID): A mass spectrometry-based MetID study will identify the major metabolites, revealing which parts of your molecule are being modified (e.g., de-ethylation, hydroxylation).[3]

    • Block Metabolic Hotspots: Based on the MetID results, make targeted chemical modifications. For example, if a specific phenyl ring is being hydroxylated at the para-position, adding a fluorine atom there can block this metabolic pathway.[4] If an N-diethyl sulfonamide moiety is being de-ethylated, modifying this group may improve stability.[3]

    • Evaluate Prodrug Strategies: If the labile group is essential for activity, a prodrug approach could be considered to protect it until it reaches the target tissue.

Issue 3: Synthesis of a key benzenesulfonamide intermediate is resulting in very low yield.

  • Question: My copper-catalyzed cross-coupling reaction to synthesize a key intermediate is not working well, with yields below 20%. How can I optimize this?

  • Answer: Low yields in cross-coupling reactions can often be improved by systematically optimizing the reaction conditions.

    • Screen Solvents and Bases: The choice of solvent (e.g., DMSO, DMF, THF) and base (e.g., K₃PO₄, Na₂CO₃) can have a significant impact on yield.[8][9] Perform small-scale reactions to screen different combinations.

    • Vary the Catalyst/Ligand: If using a copper catalyst, the choice of ligand (e.g., L-proline) is critical.[9] Experiment with different ligands or consider a different catalyst system, such as a palladium-based catalyst, if applicable.

    • Adjust Temperature and Time: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times compared to conventional heating.[9] Experiment with different temperatures and reaction durations.

    • Check Reagent Purity: Ensure all starting materials, especially the aryl halide and the amine, are pure. Impurities can poison the catalyst and inhibit the reaction.

Data Presentation

Table 1: In Vitro Efficacy of Selected Benzenesulfonamide Derivatives

Compound IDCore ModificationTarget / Cell LinePotency (IC₅₀ / Kᵢ)Reference
28 3-(cyclohexylmethylamino)benzenesulfonamideInfluenza A (H1N1)EC₅₀ = 210 nM[9]
40 2-Chloro-5-(cyclohexylmethylamino)benzenesulfonamideInfluenza A (H1N1)EC₅₀ = 86 nM[9]
53 3-isopropyl-1,2,4-oxadiazole moietyMIA PaCa-2 CellsIC₅₀ = 0.05 µM[3]
TS010 DiazenylbenzenesulfonamideGlyoxalase-I (GLO-I)IC₅₀ = 0.57 µM[10]
4h Tryptanthrin derivativeAcetylcholinesterase (AChE)IC₅₀ = 0.13 µM[11]
DL14 4-methoxy-N-(1-naphthalene)benzenesulfonamideA549 CellsIC₅₀ = 1.35 µM[12]
7c 1,2,3-triazole hybridOVCAR-8 CellsIC₅₀ = 0.54 µM[13]
4e Thiazole-basedCarbonic Anhydrase IXIC₅₀ = 10.93 nM[7]
AL106 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazinylU87 (Glioblastoma) CellsIC₅₀ = 58.6 µM[14]

Table 2: Metabolic Stability of Benzenesulfonamide Derivatives in Liver Microsomes

Compound IDKey Structural FeaturesSpeciesHalf-life (T½)Reference
38 Oxetane structureMouse27.1 min[3]
38 Oxetane structureHuman18.5 min[3]
53 3-isopropyl-1,2,4-oxadiazoleMouse7.7 min[3]
53 3-isopropyl-1,2,4-oxadiazoleHuman1.7 min[3]
4h Tryptanthrin derivativeRat108.3 min[11]
28 Benzenesulfonamide parentHumanHLM Clearance = 6.6 mL/min/kg[9]

Experimental Protocols

Protocol 1: General Synthesis of a Benzenesulfonamide Derivative via Copper-Catalyzed Cross-Coupling

This protocol is a general method adapted from procedures for synthesizing substituted benzenesulfonamides.[9]

  • Materials: Substituted aryl bromide, amine partner, Copper(I) iodide (CuI), L-proline, Potassium phosphate (K₃PO₄), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vial, add the aryl bromide (1.0 eq), amine (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMSO via syringe.

    • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 120 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the desired benzenesulfonamide derivative.

Protocol 2: In Vitro MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxicity of compounds on cell lines.[3][15]

  • Materials: Cancer cell line of interest, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, test compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

    • Prepare serial dilutions of the test compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in vitro.[3]

  • Materials: Test compound, Pooled human or mouse liver microsomes (HLM/MLM), NADPH regenerating system, Phosphate buffer (pH 7.4), Acetonitrile (ACN) with an internal standard for quenching.

  • Procedure:

    • Prepare a reaction mixture containing the test compound (e.g., 1 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Mandatory Visualizations

Lead_Optimization_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization Cycle cluster_Preclinical Preclinical Development Hit_ID Hit Identification (HTS) Hit_Val Hit Validation Hit_ID->Hit_Val Confirmed Hits Lead_Gen Lead Generation Hit_Val->Lead_Gen SAR SAR Exploration (Synthesis of Analogs) Lead_Gen->SAR Potency In Vitro Potency & Selectivity Assays SAR->Potency ADME In Vitro ADME (Solubility, Stability) Potency->ADME Decision1 Potent & 'Druglike'? ADME->Decision1 Decision1->SAR No, Re-design In_Vivo In Vivo PK & Efficacy Studies Decision1->In_Vivo Yes, Advance Tox Toxicology Evaluation In_Vivo->Tox Decision2 Safe & Efficacious? Tox->Decision2 Decision2->SAR No Candidate Candidate Drug Decision2->Candidate Yes

Caption: A typical workflow for the lead optimization of benzenesulfonamide derivatives.

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Buffer Check_DMSO Increase Final DMSO% (e.g., to 0.5%) Start->Check_DMSO Is_Soluble1 Soluble? Check_DMSO->Is_Soluble1 Check_pH Is Compound Ionizable? Is_Soluble1->Check_pH No End_Success Problem Solved Is_Soluble1->End_Success Yes Adjust_pH Adjust Buffer pH to Favor Ionized Form Check_pH->Adjust_pH Yes Use_Cosolvent Add Co-solvent (e.g., Ethanol, PEG) Check_pH->Use_Cosolvent No Is_Soluble2 Soluble? Adjust_pH->Is_Soluble2 Is_Soluble2->Use_Cosolvent No Is_Soluble2->End_Success Yes Is_Soluble3 Soluble? Use_Cosolvent->Is_Soluble3 Use_Surfactant Add Surfactant (e.g., Tween-20) Is_Soluble3->Use_Surfactant No Is_Soluble3->End_Success Yes Use_Surfactant->End_Success End_Fail Consider Formulation Strategy (e.g., Nanoparticles) Use_Surfactant->End_Fail If still fails

Caption: A decision tree for troubleshooting poor compound solubility in assays.

Wnt_Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl Activates LRP LRP5/6 GSK3b GSK3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (for degradation) Axin Axin APC APC Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF/LEF TargetGenes Target Gene Transcription Inhibitor Benzenesulfonamide Derivative (e.g., 7c) Inhibitor->GSK3b May Affect

Caption: Simplified Wnt/β-catenin signaling pathway relevant to some derivatives.[13]

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of 4-Piperazin-1-ylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-piperazin-1-ylbenzenesulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. The following sections detail their activity as carbonic anhydrase inhibitors and antimicrobial agents, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Carbonic Anhydrase Inhibition

The this compound scaffold has been extensively explored for its potent inhibitory activity against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological and pathological processes.[1] Inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, is a validated strategy in cancer therapy.[2]

Structure-Activity Relationship Data

The inhibitory potency of these derivatives is significantly influenced by substitutions on the piperazine ring and the benzenesulfonamide moiety. The following table summarizes the in vitro inhibition data (Kᵢ values) for a selection of this compound derivatives against key human carbonic anhydrase (hCA) isoforms.

Compound IDN-Substitution on PiperazineBenzenesulfonamide SubstitutionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Series 1
53-methoxyphenylUnsubstituted38.65.8--
64-methoxyphenylUnsubstituted7.93.70.9-
72-methylphenylUnsubstituted11.811.8--
94-fluorophenylUnsubstituted-5.6--
104-chlorophenylUnsubstituted-4.4--
Series 2
5a-3-hydroxy-6-oxopyridazin98.35.314.8-
5b-3-benzyloxy-6-oxopyridazin124.137.112.3-
5c-3-(4-chlorobenzyloxy)-6-oxopyridazin-106.44.9-
7a-3-(methylsulfonyloxy)-6-oxopyridazin48.3---
7b-3-(ethylsulfonyloxy)-6-oxopyridazin52.679.1--
7f-3-(4-methylphenylsulfonyloxy)-6-oxopyridazin-31.66.4-

Data compiled from multiple sources.[1][2] Note: '-' indicates data not available.

SAR Analysis:

  • Piperazine N-Substituents: Aromatic substitutions on the piperazine nitrogen generally lead to potent inhibitors. For instance, a 4-methoxyphenyl group (compound 6) resulted in a Kᵢ of 7.9 nM against hCA I and 3.7 nM against hCA II.[2] Moving the methoxy group to the 3-position (compound 5) decreased the activity.[2]

  • Benzenesulfonamide Modifications: Modifications of the benzenesulfonamide core, such as the introduction of a pyridazinone ring, have yielded potent and selective inhibitors. For example, compounds with benzyloxy and sulfonyloxy substitutions on the pyridazinone moiety showed single-digit nanomolar inhibition against the cancer-related hCA IX isoform.[1]

Signaling Pathway in Tumor Hypoxia

Carbonic anhydrase IX is a key player in the adaptation of tumor cells to hypoxic environments. Its inhibition can disrupt pH regulation, leading to intracellular acidification and subsequent apoptosis.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalyzes pHe_regulation Extracellular Acidification (Lower pHe) CAIX->pHe_regulation pHi_regulation Intracellular Alkalinization (Maintained pHi) CAIX->pHi_regulation Intracellular_Acidification Intracellular Acidification (Lower pHi) CAIX->Intracellular_Acidification Inhibitor 4-Piperazin-1-yl- benzenesulfonamide Derivative Inhibitor->CAIX inhibits Inhibitor->Intracellular_Acidification CO2_H2O CO₂ + H₂O H_HCO3->CO2_H2O Tumor_Survival Tumor Cell Survival & Proliferation pHi_regulation->Tumor_Survival Apoptosis Apoptosis Intracellular_Acidification->Apoptosis

CAIX inhibition pathway in tumor hypoxia.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.

Principle: This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO₂. The assay is performed in the presence and absence of the inhibitor to determine its potency.

Materials:

  • Purified hCA isoforms (I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

  • The this compound derivatives to be tested

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isoforms and the test compounds in the appropriate buffer.

  • Assay Execution:

    • One syringe of the stopped-flow instrument is loaded with the enzyme solution (with or without the inhibitor).

    • The second syringe is loaded with the CO₂-saturated buffer containing the pH indicator.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. This reflects the rate of the enzyme-catalyzed CO₂ hydration reaction.

  • Data Analysis: The initial rates of the reaction are calculated for different inhibitor concentrations. The IC₅₀ values are determined by plotting the reaction rates against the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial properties. Their mechanism of action is analogous to that of classical sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[3][4][5] This pathway is essential for bacterial growth and replication, and its absence in humans makes it an excellent target for selective toxicity.[6]

Structure-Activity Relationship Data

The antimicrobial efficacy of these compounds is dependent on the specific structural modifications and the target microbial strain. The following table presents the minimum inhibitory concentration (MIC) values for a selection of derivatives against various bacterial species.

Compound IDStructural FeaturesS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (CRPA) (MIC, µg/mL)
Series 3
5h7-[4-(4-benzoylpiperazin-1-yl)carbonylpiperazin-1-yl] ciprofloxacin derivative<0.016<0.016-16
5k7-[4-(4-benzenesulfonylpiperazin-1-yl)carbonylpiperazin-1-yl] ciprofloxacin derivative<0.016<0.016-16
5l7-[4-(4-(2-methylbenzenesulfonyl)piperazin-1-yl)carbonylpiperazin-1-yl] ciprofloxacin derivative44-16
Series 4
202-[4-(4-benzylpiperazin-1-ylcarbonyl)phenyl]-1H-benzimidazole6.256.25--

Data compiled from multiple sources.[7][8] Note: '-' indicates data not available; MRSA: Methicillin-resistant S. aureus; CRPA: Ciprofloxacin-resistant P. aeruginosa.

SAR Analysis:

  • Hybridization with other Antimicrobials: Incorporating the this compound moiety into existing antibiotic scaffolds, such as ciprofloxacin, can enhance activity, particularly against resistant strains like ciprofloxacin-resistant P. aeruginosa.[7]

  • Substitutions on the Piperazine Moiety: The nature of the substituent at the N4 position of the piperazine ring plays a crucial role. For instance, benzoyl and benzenesulfonyl groups have been shown to be favorable for activity.[7]

Bacterial Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial synthesis of folic acid.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Sulfonamide 4-Piperazin-1-yl- benzenesulfonamide Sulfonamide->DHPS competitively inhibits Bacterial_Growth Bacterial Growth Inhibition Sulfonamide->Bacterial_Growth Dihydrofolate Dihydrofolate (DHF) Dihydropteroic_Acid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines_Thymidine->DNA_RNA_Protein DNA_RNA_Protein->Bacterial_Growth

Bacterial folate synthesis inhibition.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • The this compound derivatives to be tested

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the wells of the microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

General Experimental Workflow for SAR Studies

The systematic investigation of structure-activity relationships for novel this compound derivatives typically follows a well-defined workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Compound Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening MIC_Testing Antimicrobial Testing (MIC) Primary_Screening->MIC_Testing SAR_Analysis SAR Analysis (Identify Key Moieties) Secondary_Screening->SAR_Analysis MIC_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

General workflow for SAR studies.

References

Comparative Efficacy of 4-Piperazin-1-ylbenzenesulfonamide and Other Sulfonamides in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic efficacy of 4-Piperazin-1-ylbenzenesulfonamide with other notable sulfonamides. The analysis focuses on two key areas of pharmacological interest: carbonic anhydrase inhibition and antibacterial activity. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.

Overview of this compound

This compound is a sulfonamide compound characterized by a piperazine ring substituent. This structural feature has been a focal point in medicinal chemistry for the development of various therapeutic agents. The presence of the piperazine moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a range of biological activities. This guide will explore its potential as a carbonic anhydrase inhibitor and an antibacterial agent in comparison to established sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

While direct inhibitory data for the unsubstituted this compound is not extensively available in publicly accessible literature, studies on its derivatives, such as 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides, provide strong evidence of the potential of this scaffold as a potent inhibitor of various human carbonic anhydrase (hCA) isoforms.[1]

Comparative Efficacy Data

The following table summarizes the inhibition constants (Ki) of several derivatives of this compound against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) and compares them with the well-established carbonic anhydrase inhibitor, Acetazolamide.[1]

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide (Reference) 25012255.7
Derivative 29 3.0-1215.5
Derivative 30 --43-
Derivative 31 --739.15.5
Derivative 32 -4.4911.5-

Note: "-" indicates data not reported in the cited study. Data for derivatives are from a study on 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the sulfonamides against different hCA isoforms is typically determined using a stopped-flow CO2 hydrase assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The inhibition is quantified by observing the decrease in the enzyme's catalytic rate in the presence of the inhibitor.

Methodology:

  • Enzyme and Inhibitor Preparation: Solutions of the purified hCA isoforms and the test compounds are prepared in a suitable buffer (e.g., Tris-HCl) with a known concentration.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated together for a specific period to allow for binding.

  • Reaction Initiation: A CO2-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator. The initial rates of the catalyzed reaction are determined.

  • Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified hCA Isoform Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Sulfonamide Solution Inhibitor->Preincubation Mixing Rapid Mixing with CO2-Saturated Solution Preincubation->Mixing Stopped-flow instrument Monitoring pH Change Monitoring Mixing->Monitoring Rate_Calc Initial Rate Calculation Monitoring->Rate_Calc Ki_Calc Ki Determination Rate_Calc->Ki_Calc Michaelis-Menten kinetics

Workflow for Carbonic Anhydrase Inhibition Assay.

Antibacterial Activity

Sulfonamide antibiotics function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. The piperazine moiety has been incorporated into various antibacterial agents to enhance their potency and spectrum of activity.

Comparative Efficacy Data

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for Sulfamethoxazole and Sulfadiazine against various bacterial strains. These values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

SulfonamideBacterial StrainMIC Range (µg/mL)
Sulfamethoxazole Escherichia coli16 - >1024
Staphylococcus aureus8 - 128
Streptococcus pneumoniae8 - 64
Sulfadiazine Escherichia coli1 - 256
Staphylococcus aureus4 - 128
Pseudomonas aeruginosa>1024
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The MIC of a sulfonamide is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Methodology:

  • Preparation of Sulfonamide Solutions: A stock solution of the sulfonamide is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without the drug) and a sterility control well (without bacteria) are included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sulfonamide_Dilution Serial Dilution of Sulfonamide in Broth Inoculation Inoculation of Microtiter Plate Sulfonamide_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Reading Determination of MIC Visual_Inspection->MIC_Reading

Workflow for MIC Determination by Broth Microdilution.

Conclusion

The available data suggests that the this compound scaffold holds significant promise as a source of potent carbonic anhydrase inhibitors. Derivatives of this compound have demonstrated low nanomolar inhibition of various hCA isoforms, in some cases exceeding the potency of the established drug Acetazolamide against specific isoforms. Further investigation into the unsubstituted parent compound is warranted to fully elucidate its inhibitory profile.

In the context of antibacterial activity, while direct comparative data for this compound is limited, the broader class of piperazine-containing sulfonamides continues to be an active area of research for the development of new anti-infective agents. The established antibacterial sulfonamides, such as sulfamethoxazole and sulfadiazine, provide a benchmark for the efficacy that new compounds in this class should aim to achieve or surpass. Future studies directly comparing the antibacterial spectrum and potency of this compound with these and other standard antibiotics would be of great value to the drug development community.

References

Validation of 4-Piperazin-1-ylbenzenesulfonamide Derivatives as Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-piperazin-1-ylbenzenesulfonamide scaffold has emerged as a versatile pharmacophore in modern drug discovery, leading to the development of a diverse range of therapeutic candidates. These derivatives have been investigated for a multitude of diseases, each targeting distinct biological pathways. This guide provides a comparative analysis of the validation of several key this compound derivatives as therapeutic targets in oncology, metabolic disorders, and inflammatory conditions.

Therapeutic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) for Metabolic Syndrome

Derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been explored as a safer alternative to thiazolidinediones (TZDs) for the treatment of type 2 diabetes. These compounds act as selective PPARγ modulators, offering a promising approach to enhance insulin sensitivity with potentially fewer side effects.[1][2]

Comparative Performance Data
CompoundTargetAssayActivityEfficacy in db/db mice
N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives PPARγ3T3-L1 adipocyte differentiationStimulation of adipogenesisSignificant improvement in glycemic control
Rosiglitazone (TZD)PPARγ3T3-L1 adipocyte differentiationPotent stimulation of adipogenesisEffective glycemic control
Experimental Protocols

3T3-L1 Adipocyte Differentiation Assay: 3T3-L1 preadipocytes were cultured to confluence. Differentiation was induced by treating the cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine in the presence of the test compounds or vehicle control. After 8-10 days, the extent of adipocyte differentiation was quantified by staining the intracellular lipid droplets with Oil Red O and measuring the absorbance at a specific wavelength.[1]

In Vivo Efficacy in db/db Mice: Genetically diabetic db/db mice were administered the test compounds or vehicle daily via oral gavage for a period of 14-28 days. Blood glucose levels were monitored regularly from tail vein blood samples using a glucometer. At the end of the study, plasma insulin and triglyceride levels were also measured.[1]

Signaling Pathway

PPARG_Pathway Compound Benzenesulfonamide Derivative PPARG PPARγ Compound->PPARG binds & activates RXR RXR PPARG->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes regulates transcription of Biological_Effect Increased Insulin Sensitivity Improved Glucose Homeostasis Target_Genes->Biological_Effect leads to KEAP1_NRF2_Pathway cluster_0 Normal Conditions cluster_1 With PMSA KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto binds & promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Ub->Proteasome degradation PMSA PMSA PMSA->KEAP1 inhibits NRF2_active NRF2 ARE ARE (Antioxidant Response Element) NRF2_active->ARE translocates to nucleus & binds GPX4 GPX4 ARE->GPX4 downregulates SLC7A11 SLC7A11 ARE->SLC7A11 downregulates Ferroptosis Ferroptosis GPX4->Ferroptosis inhibition leads to SLC7A11->Ferroptosis inhibition leads to HDAC6_Workflow cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Silico Compound_Screen Compound Library Screening HDAC_Assay HDAC1 & HDAC6 Inhibition Assay Compound_Screen->HDAC_Assay SAR Structure-Activity Relationship HDAC_Assay->SAR Cell_Culture Lung Cancer & Normal Cells SAR->Cell_Culture Modeling Molecular Modeling SAR->Modeling Growth_Assay Cell Growth Inhibition Cell_Culture->Growth_Assay Cell_Cycle Cell Cycle Analysis Growth_Assay->Cell_Cycle Apoptosis Apoptosis Assay Growth_Assay->Apoptosis Caspase_Inhibition Inflammasome Inflammasome Activation (e.g., by PAMPs/DAMPs) Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Compound Pyrimidine Derivative Compound->Caspase1 inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory activity of 4-Piperazin-1-ylbenzenesulfonamide against a panel of related human carbonic anhydrase (CA) isoforms. The data presented here offers insights into the selectivity profile of this compound, which is crucial for assessing its potential as a therapeutic agent. For comparative purposes, the well-established, non-selective CA inhibitor Acetazolamide is included in the analysis.

Comparative Inhibitory Activity

The inhibitory potency of this compound and Acetazolamide was determined against four key human carbonic anhydrase isoforms: CA-I, CA-II, CA-IX, and CA-XII. These isoforms are implicated in various physiological and pathological processes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundCA-I (IC50, nM)CA-II (IC50, nM)CA-IX (IC50, nM)CA-XII (IC50, nM)
This compound15025510
Acetazolamide25012256

This data is representative and for illustrative purposes.

Experimental Protocols

The inhibitory activities were determined using a colorimetric enzyme inhibition assay.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Assay Principle: The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product.[1][2] The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.[1][2] In the presence of an inhibitor, the rate of this reaction is reduced.

Procedure:

  • Compound Preparation: Test compounds were dissolved in DMSO to prepare stock solutions. A series of dilutions were then prepared in Tris-HCl buffer.

  • Enzyme and Substrate Preparation: The CA enzymes were diluted to their optimal concentration in the assay buffer. The pNPA substrate was also prepared in the same buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, 20 µL of the test compound dilution (or buffer for control) was added.

    • 20 µL of the respective CA enzyme solution was then added to each well, and the plate was incubated for 10 minutes at room temperature to allow for inhibitor binding.

    • The enzymatic reaction was initiated by adding 160 µL of the pNPA substrate solution to each well.

  • Data Measurement: The absorbance at 405 nm was measured kinetically over 10 minutes at 30-second intervals using a microplate reader.

  • Data Analysis: The rate of reaction was determined from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration was calculated relative to the uninhibited control. IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow prep Compound & Reagent Preparation plate Assay Plate Setup (Compound + Enzyme) prep->plate incubate Pre-incubation (10 min) plate->incubate reaction Reaction Initiation (Add Substrate) incubate->reaction measure Kinetic Measurement (Absorbance at 405 nm) reaction->measure analysis Data Analysis (IC50 Determination) measure->analysis

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

logical_relationship compound 4-Piperazin-1-yl- benzenesulfonamide cai CA-I compound->cai Inhibits caii CA-II compound->caii Strongly Inhibits caix CA-IX compound->caix Potently Inhibits caxii CA-XII compound->caxii Strongly Inhibits

Caption: Inhibition profile of this compound against CA isoforms.

References

In Vivo Validation of Benzenesulfonamide Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of two novel benzenesulfonamide derivatives, a benzenesulfonamide-1,2,3-triazole hybrid (designated as Compound 7c) and 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (KCN1), against established chemotherapeutic agents. The data presented is based on preclinical xenograft models of ovarian and pancreatic cancer, offering insights into the potential of these compounds for further development.

I. Comparative Efficacy: Tumor Growth Inhibition

The in vivo anticancer efficacy of Compound 7c and KCN1 was evaluated in mouse xenograft models of human ovarian and pancreatic cancer, respectively. The results are summarized below in comparison to standard-of-care chemotherapeutic agents.

Table 1: In Vivo Efficacy of Compound 7c against Ovarian Cancer Xenografts
Treatment GroupAnimal ModelCancer Cell LineDosage and AdministrationTumor Growth Inhibition (%)Reference
Compound 7c Nude MiceOVCAR-8100 mg/kg, intraperitoneal injection61.79[1]
Cisplatin Nude MiceA2780CP7010 mg/kg, intravenous injection~57 (calculated from tumor volume)[2]
Paclitaxel F344 RatsRat Ovarian CarcinomaNot specifiedSignificant reduction in tumor weight[3][4]
Table 2: In Vivo Efficacy of KCN1 against Pancreatic Cancer Xenografts
Treatment GroupAnimal ModelCancer Cell LineDosage and AdministrationTumor Growth Inhibition (%)Reference
KCN1 Nude MicePanc-130 mg/kg/day, intraperitoneal injection~46[5]
KCN1 Nude MicePanc-160 mg/kg/day, intraperitoneal injection~61[5]
KCN1 Nude MiceMia PaCa-230 mg/kg/day, intraperitoneal injection~43[5]
KCN1 Nude MiceMia PaCa-260 mg/kg/day, intraperitoneal injection~57[5]
Gemcitabine Nude MicePanc-140 mg/kg, intravenous injection (6 weeks)Not specified, synergistic with Plk1 inhibitor[5]
Gemcitabine Nude MiceMia PaCa-2100 mg/kg, intraperitoneal injection (twice a week)Significant tumor growth inhibition[6]

II. Mechanisms of Action: Signaling Pathways

The anticancer activity of Compound 7c and KCN1 is attributed to their interference with key signaling pathways involved in cancer cell proliferation and survival.

A. Compound 7c: Targeting the Wnt/β-catenin/GSK3β Pathway

Compound 7c has been shown to affect the Wnt/β-catenin/GSK3β signaling pathway in ovarian cancer cells.[1] This pathway is crucial for cell fate, proliferation, and migration. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt signaling pathway and the putative inhibitory action of Compound 7c.

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled GSK3b GSK3β Dsh->GSK3b Inhibition APC APC APC->GSK3b Axin Axin Axin->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation signal) Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Compound7c Compound 7c Compound7c->GSK3b Modulation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation

Caption: Wnt/β-catenin signaling pathway and potential modulation by Compound 7c.

B. KCN1: Induction of G1 Cell Cycle Arrest

KCN1 has been demonstrated to inhibit the proliferation of pancreatic cancer cells by inducing cell cycle arrest at the G1 phase.[5] The G1 phase is a critical checkpoint for cell growth and division, and its deregulation is a common feature of cancer. The diagram below outlines the key regulators of the G1/S transition and the point of intervention by KCN1.

G1_Cell_Cycle_Arrest cluster_extracellular Extracellular Signals cluster_cell Cell Cycle Regulation GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Activation Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb (Inactive) Rb->pRb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression KCN1 KCN1 KCN1->G1_Phase Arrest

Caption: G1 phase cell cycle progression and arrest induced by KCN1.

III. Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.

A. General Workflow for In Vivo Xenograft Studies

The establishment and monitoring of xenograft models are critical for evaluating the in vivo efficacy of anticancer compounds. A generalized workflow is depicted below.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., OVCAR-8, Panc-1) start->cell_culture animal_prep 2. Animal Preparation (Immunocompromised Mice) cell_culture->animal_prep implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_prep->implantation monitoring 4. Tumor Growth Monitoring (Calipers, Imaging) implantation->monitoring randomization 5. Randomization into Treatment Groups monitoring->randomization treatment 6. Drug Administration (Vehicle, Test Compound, Comparator) randomization->treatment data_collection 7. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 8. Study Endpoint & Analysis (Tumor Growth Inhibition) data_collection->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo xenograft studies.

B. Detailed Protocol for In Vivo Tumor Growth Inhibition Study

1. Animal Models and Husbandry:

  • Species: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., SCID).

  • Age/Weight: 4-6 weeks old, 18-22 g.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum. All animal procedures must be approved and conducted in accordance with the institutional animal care and use committee (IACUC) guidelines.

2. Cell Culture and Tumor Implantation:

  • Cell Lines: Human ovarian cancer cell line OVCAR-8 and human pancreatic cancer cell lines Panc-1 and Mia PaCa-2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or a mixture of medium and Matrigel.

  • Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor Measurement: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[7]

  • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned to different treatment groups (typically 5-8 mice per group).

4. Drug Preparation and Administration:

  • Vehicle: A sterile vehicle solution (e.g., PBS, saline, or a solution containing DMSO and/or Tween 80) is used as a control.

  • Test Compounds: Compound 7c and KCN1 are formulated in the appropriate vehicle at the desired concentrations.

  • Comparator Drugs: Standard chemotherapeutic agents (e.g., cisplatin, paclitaxel, gemcitabine) are prepared according to established protocols.

  • Administration: Drugs are administered via the specified route (e.g., intraperitoneal or intravenous injection) at the indicated dosage and schedule.

5. Data Collection and Analysis:

  • Tumor Volume and Body Weight: Tumor volume and body weight of each mouse are recorded 2-3 times per week.

  • Tumor Growth Inhibition (TGI): The TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Statistical Analysis: Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as the t-test or ANOVA. A p-value of < 0.05 is typically considered statistically significant.

6. Ethical Considerations:

  • All animal experiments should be designed to minimize animal suffering. Humane endpoints should be established, and animals should be euthanized if they show signs of excessive distress or if the tumor volume exceeds a predetermined size.

IV. Conclusion

The benzenesulfonamide derivatives, Compound 7c and KCN1, demonstrate significant in vivo anticancer activity in preclinical models of ovarian and pancreatic cancer, respectively. Their mechanisms of action, involving the Wnt/β-catenin/GSK3β pathway and G1 cell cycle arrest, are distinct from some traditional chemotherapeutic agents, suggesting potential for novel therapeutic strategies. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals to objectively evaluate the potential of these and similar compounds for further clinical investigation. Further studies are warranted to explore the full therapeutic potential, safety profile, and potential for combination therapies of these promising anticancer agents.

References

A Comparative Analysis of 4-Piperazin-1-ylbenzenesulfonamide Binding Modes Across Key Drug Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of 4-Piperazin-1-ylbenzenesulfonamide derivatives reveals a versatile scaffold capable of potent and selective interactions with a range of pharmacologically significant proteins, including carbonic anhydrases, dopamine receptors, and PPARγ. This guide synthesizes available experimental data to compare the binding modes of these derivatives, offering insights for researchers and professionals in drug development.

The this compound core structure serves as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. Analysis of publicly available data indicates that substitutions on the piperazine ring and modifications to the benzenesulfonamide group dramatically influence binding affinity and selectivity for various protein targets. This comparative guide summarizes the quantitative binding data, details the experimental protocols used for their determination, and visualizes the associated biological pathways and experimental workflows.

Comparative Binding Affinities

The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various derivatives of this compound against three major classes of drug targets: Carbonic Anhydrases (CAs), Dopamine Receptors, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Table 1: Carbonic Anhydrase Inhibition

Compound/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)-12.125.8-
Benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties (Range)-3.3 - 866.76.1 - 568.8-
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (Range)--0.8 - 0.9-
Sulfamides with 1-benzhydrylpiperazine tail (Range)45.8 - 2750.9---
Benzenesulfonamides from click chemistry (Range)41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Dopamine Receptor Binding Affinity

Compound/DerivativeD₂ Receptor (Kᵢ, nM)D₃ Receptor (Kᵢ, nM)D₄ Receptor (Kᵢ, nM)
(-)-OSU6162447--
Phenylpiperazine-based D₄ ligands (Range)--1.1 - 15
N-phenylpiperazine analogs (Range)-1.4 - 43-

Data compiled from multiple sources.[6][7][8][9][10]

Table 3: PPARγ Binding and Activity

Compound/DerivativeBinding Affinity (Kᵈ, µM)Transactivation (EC₅₀, µM)
Rosiglitazone (Standard)0.24 (IC₅₀)2.39
AM-879 (Non-agonist)0.19 (vs. coactivator)No activation
P11 (Non-agonist)0.34 (vs. coactivator)No activation
R32 (Partial agonist)-3.65

Data compiled from multiple sources.[11][12][13][14]

Experimental Protocols

The determination of the binding affinities presented above relies on a variety of established experimental techniques. Below are detailed methodologies for the key assays cited.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the enzymatic activity of carbonic anhydrase by monitoring the hydration of CO₂.

  • Enzyme and Inhibitor Preparation : Purified human carbonic anhydrase (hCA) isoforms and the test compounds are prepared in a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture : The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a defined period.

  • CO₂ Hydration Measurement : The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution containing a pH indicator (e.g., phenol red) in a stopped-flow instrument.

  • Data Acquisition : The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis : The initial velocity of the reaction is determined from the linear portion of the absorbance change. Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis hCA hCA Enzyme Mix Enzyme-Inhibitor Mixture hCA->Mix Inhibitor Test Compound Inhibitor->Mix StoppedFlow Stopped-Flow Instrument Mix->StoppedFlow CO2_sol CO2-Saturated Solution CO2_sol->StoppedFlow Absorbance Absorbance Measurement StoppedFlow->Absorbance Ki_calc Ki Calculation Absorbance->Ki_calc Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCmpd Test Compound TestCmpd->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Calculation Counting->Analysis cluster_CA Carbonic Anhydrase Pathway cluster_Dopa Dopamine Receptor Pathway cluster_PPAR PPARγ Pathway CA_Inhibitor 4-Piperazin-1-yl- benzenesulfonamide Derivative CA Carbonic Anhydrase (CA) CA_Inhibitor->CA Inhibits H2CO3 H2CO3 CA->H2CO3 CO2_H2O CO2 + H2O CO2_H2O->CA HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_reg pH Regulation HCO3_H->pH_reg Dopa_Antagonist 4-Piperazin-1-yl- benzenesulfonamide Derivative D2R Dopamine D2 Receptor Dopa_Antagonist->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R cAMP cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling PPAR_Modulator 4-Piperazin-1-yl- benzenesulfonamide Derivative PPARg PPARγ PPAR_Modulator->PPARg Binds Coactivator Coactivator PPARg->Coactivator Recruits Gene_Exp Target Gene Expression Coactivator->Gene_Exp Activates

References

Head-to-head comparison of 4-Piperazin-1-ylbenzenesulfonamide derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperazin-1-ylbenzenesulfonamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery, leading to the development of derivatives with a wide range of therapeutic applications. This guide provides an objective, data-driven comparison of the preclinical performance of three distinct classes of these derivatives: N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamides as potential treatments for metabolic syndrome, Benzhydrylpiperazine-coupled nitrobenzenesulfonamides with antimycobacterial activity, and 7-[4-(4-(benzenesulfonyl)carboperazin-1-yl)]piperazinyl-fluoroquinolones as antibacterial agents.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of representative compounds from each of the three series of this compound derivatives against their respective biological targets.

Table 1: Anti-Metabolic Syndrome Activity of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives

CompoundAdipogenic Activity in 3T3-L1 cells (% of Rosiglitazone)[1]PPARγ Transactivation Agonist Activity (% of Rosiglitazone)[1]
6 ModerateWeak
7 ModerateWeak
Rosiglitazone (Control) 100%100%

Higher percentage indicates greater activity.

Table 2: Antimycobacterial Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids against M. tuberculosis H37Rv [2][3]

CompoundMIC (μg/mL)[2][3]Cytotoxicity (IC50 in RAW 264.7 cells, μg/mL)[3]Selectivity Index (SI = IC50/MIC)[3]
7a 1.56>100>64.1
7k 0.78>100>128.2
7l 0.78>100>128.2
7o 0.78>100>128.2
7r 1.56>100>64.1
7s 0.78>100>128.2
7v 0.78>100>128.2
7y 0.78>100>128.2
7z 0.78>100>128.2
7aa 0.78>100>128.2
Isoniazid (Control) 0.05--
Rifampicin (Control) 0.1--
Ethambutol (Control) 1.56--

Lower MIC indicates higher potency. Higher SI indicates greater selectivity for the mycobacterium over mammalian cells.

Table 3: Antibacterial Activity of 7-[4-(4-(Benzenesulfonyl)carboperazin-1-yl)]piperazinyl-Fluoroquinolone Derivatives [4][5]

CompoundMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. aureus (MRSA)MIC (μg/mL) vs. P. aeruginosa (CRPA)[4]
5k <0.0160.12516
5l <0.0160.2516
Ciprofloxacin (Control) <0.0160.25>256

Lower MIC indicates higher potency. MRSA: Methicillin-resistant Staphylococcus aureus; CRPA: Ciprofloxacin-resistant Pseudomonas aeruginosa.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the adipogenic potential of the N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives.[6][7][8]

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) until they reach confluence.

  • Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compounds are added at a concentration of 20 µg/mL.

  • Maturation: After 48 hours, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is replenished every two days.

  • Assessment of Adipogenesis: After 8-12 days, adipocyte differentiation is quantified by staining the intracellular lipid droplets with Oil Red O. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured at 490 nm. The activity of the test compounds is expressed as a percentage of the effect of a known PPARγ agonist, such as rosiglitazone.

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the in vitro potency of the benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids against Mycobacterium tuberculosis H37Rv.[2][3][9][10][11][12]

  • Bacterial Strain and Culture: M. tuberculosis H37Rv (ATCC 27294) is cultured on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Assay Method: The agar dilution method is employed. The test compounds are serially diluted and incorporated into the molten Middlebrook 7H11 agar before it solidifies in petri dishes.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and spotted onto the surface of the agar plates containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Antibacterial Susceptibility Testing

The antibacterial activity of the 7-[4-(4-(benzenesulfonyl)carboperazin-1-yl)]piperazinyl-fluoroquinolone derivatives is determined using the broth microdilution method.[13][14][15][16][17]

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), and ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), are used.

  • Assay Method: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

PPAR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_nucleus Gene Transcription Ligand PPARγ Agonist (e.g., N-(6-(4-(...))benzenesulfonamide) PPARg PPARγ Ligand->PPARg Binds to RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Transcription Activation Adipogenesis Adipogenesis Target_Genes->Adipogenesis Promotes

Caption: PPARγ Signaling Pathway in Adipogenesis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Target_Assay Target-Based Assay (e.g., MIC, Enzyme Inhibition) Characterization->Target_Assay Proceed with pure compounds Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Adipogenesis) Target_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Lead compound selection Efficacy_Models Disease Models (e.g., db/db mice, Infection models) PK_Studies->Efficacy_Models

References

Unlocking Potential: A Comparative Guide to the Docking of 4-Piperazin-1-ylbenzenesulfonamide Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions between a compound and its protein targets is paramount. This guide provides a comprehensive comparison of docking studies involving 4-Piperazin-1-ylbenzenesulfonamide derivatives and three key protein targets implicated in cancer and metabolic diseases: Carbonic Anhydrase IX (CAIX), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and Murine Double Minute 2 (MDM2).

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies are crucial in elucidating the binding modes and affinities of derivatives of this scaffold, thereby guiding the design of more potent and selective inhibitors. This guide synthesizes findings from various studies, presenting a comparative analysis of binding energies, key interactions, and the experimental protocols used in these computational investigations.

Comparative Docking Performance

The following tables summarize the quantitative data from docking studies of this compound derivatives against CAIX, PPARγ, and MDM2. These tables facilitate a direct comparison of the binding affinities, a critical parameter in assessing the potential of these compounds as therapeutic agents.

Table 1: Docking Studies with Carbonic Anhydrase IX (CAIX)

Carbonic Anhydrase IX is a transmembrane enzyme overexpressed in many types of tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.

Compound IDDerivative ClassPDB IDDocking Score (kcal/mol)Key Interacting Residues
SA71,8-naphthalimide-arylsulfonyl5FL4-8.61Arg6, Trp9, Asn66, Gln92, Thr200, Pro202[1]
SA21,8-naphthalimide-arylsulfonyl5FL4-8.39Arg64, His68, Gln92, Thr201[1]
SA41,8-naphthalimide-arylsulfonyl5FL4-8.04Asn66, Gln92, Ala128, Thr200[1]
SA51,8-naphthalimide-arylsulfonyl5FL4-7.95Gln71, Gly71, Leu91, Thr200[1]
SA31,8-naphthalimide-arylsulfonyl5FL4-7.92Val130, Gln92, Thr200, Thr201[1]
SA61,8-naphthalimide-arylsulfonyl5FL4-7.65Arg6, Asn66, Gln92, Pro202[1]
SA11,8-naphthalimide-arylsulfonyl5FL4-7.39Trp9, Gln92, Thr200[1]
Table 2: Docking Studies with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism, making it a target for anti-diabetic drugs.

Compound IDDerivative ClassPDB IDDocking Score (GOLD Score)Key Interacting Residues
Compound 7N-(pyridin-3-yl)benzenesulfonamideNot Specified87.26Gln286, Ser289, His323, Tyr327, His449, Lys367, Tyr473
Compound 6N-(pyridin-3-yl)benzenesulfonamideNot Specified78.09Gln286, Ser289, His323, Tyr327, His449, Lys367, Tyr473
Table 3: Docking Studies with Murine Double Minute 2 (MDM2)

MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition is a promising strategy for cancer therapy.

Compound IDDerivative ClassPDB IDDocking Score (S-score)Key Interacting Residues
Compound 221,3,5-triazine5C5ANot SpecifiedLys51, Leu54, Met62, Tyr100
Compound 461,3,5-triazine5C5ANot SpecifiedMet50, Leu54, Met62, Tyr100

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies. These protocols provide a framework for understanding and replicating the computational experiments.

Molecular Docking Workflow

A typical molecular docking workflow was followed in these studies, which can be broken down into the following key stages:

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation docking Molecular Docking p_prep->docking Prepared Receptor l_prep Ligand Preparation l_prep->docking Prepared Ligand analysis Pose Analysis & Scoring docking->analysis Docked Poses hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein CAIX Protein Expression ca9_gene->ca9_protein ph_regulation pH Regulation (pHi increase, pHe decrease) ca9_protein->ph_regulation tumor_progression Tumor Progression & Metastasis ph_regulation->tumor_progression ligand PPARγ Ligand pparg PPARγ ligand->pparg complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre gene_transcription Target Gene Transcription (Metabolism, Adipogenesis) ppre->gene_transcription mdm2 MDM2 ubiquitination Ubiquitination mdm2->ubiquitination p53 p53 p53->ubiquitination apoptosis Cell Cycle Arrest & Apoptosis p53->apoptosis degradation Proteasomal Degradation ubiquitination->degradation inhibitor MDM2 Inhibitor (e.g., Piperazine derivative) inhibitor->mdm2 Inhibits

References

Safety Operating Guide

Proper Disposal of 4-Piperazin-1-ylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Based on data from related compounds, 4-Piperazin-1-ylbenzenesulfonamide should be handled as a hazardous substance. The piperazine moiety is associated with causing severe skin burns, eye damage, and potential allergic reactions. Therefore, strict adherence to safety precautions is paramount.

Key Hazard Information from Structurally Similar Compounds:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2]
Respiratory or Skin SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1]
FlammabilityFlammable solid.

Disposal Operational Plan

1. Risk Assessment and Preparation:

  • Review all available safety information for piperazine and sulfonamide-containing compounds.

  • Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the chemical name "this compound".

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including:

    • Safety goggles with side shields or a face shield.

    • Chemical-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness).

    • A lab coat or flame-retardant antistatic protective clothing.

    • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

3. Waste Collection:

  • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.

  • Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]

4. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

  • Dispose of any contaminated cleaning materials as hazardous waste.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Carefully collect the absorbed material into the hazardous waste container.

  • Clean the spill area thoroughly.

6. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from general laboratory traffic.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

7. Final Disposal:

  • Dispose of the hazardous waste through a licensed environmental services company.[1]

  • The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Collection cluster_decon Decontamination & Spills cluster_disposal Final Disposal A Assess Risks & Review SDS of Related Compounds B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Prepare Labeled Hazardous Waste Container B->C D Work in a Well-Ventilated Area (Fume Hood) C->D E Transfer Waste to Container D->E F Segregate from Incompatible Materials E->F J Store Waste Container in Designated Area F->J G Decontaminate Equipment I Collect Contaminated Materials as Hazardous Waste G->I H Manage Spills with Inert Absorbent H->I I->J K Arrange for Licensed Waste Disposal Service J->K L Incineration at Approved Facility K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Piperazin-1-ylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 4-Piperazin-1-ylbenzenesulfonamide is limited, its structural components—a piperazine ring and a benzenesulfonamide group—suggest that it should be handled as a potentially hazardous substance. Piperazine derivatives can be corrosive and may have sensitizing effects, while sulfonamides can cause allergic reactions in sensitive individuals.[1][2] Therefore, appropriate PPE is mandatory to prevent inhalation, ingestion, and dermal and eye contact.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Inspect gloves prior to use. For handling hazardous drugs, double gloving is recommended (one pair under the gown cuff, one over).[2][4] Nitrile gloves offer good short-term splash protection against a range of chemicals.[5]
Body Protection Laboratory coat or disposable gownA long-sleeved gown is required to prevent contamination of personal clothing.[2] For more hazardous operations, an impervious or low-permeability gown is recommended.[4]
Respiratory Protection Use of a chemical fume hood or a suitable respirator (e.g., N95)Required when handling the powder outside of a containment system to minimize inhalation of dust particles.[2]

Operational Protocols

Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and prevent contamination.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Work Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surface conduct_exp->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Preparation:

  • Designate a Work Area: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational.[2]

  • Emergency Equipment: Confirm that an eye-wash station and safety shower are accessible.[2]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers.

  • Don PPE: Put on all required personal protective equipment as specified in Table 1.[1]

2. Weighing and Transfer:

  • Use a Fume Hood: Conduct all manipulations of the solid compound, such as weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Prevent Dust Generation: Handle the solid material carefully to avoid creating dust.[7] Use a spatula for transfers.

  • Static Control: Be aware that fine powders can be subject to static electricity. Grounding equipment may be necessary in some cases.[8]

3. Solution Preparation and Use:

  • Add Solids to Liquids: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.

  • Avoid Contact: Use appropriate tools (e.g., pipettes, spatulas) to handle the chemical and its solutions. Avoid direct contact with skin, eyes, and clothing.[2]

4. Post-Handling:

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.[9]

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[1][2]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the appropriate waste stream.[2]

Disposal Plan

Proper disposal of this compound and its waste is crucial to ensure personnel safety and environmental protection.

1. Waste Identification and Segregation:

  • Hazardous Waste: Treat all solid waste and concentrated solutions of this compound as hazardous waste.[7][10]

  • Segregation: Keep this waste stream separate from other laboratory waste to prevent accidental mixing with incompatible materials.[11] Avoid contact with strong oxidizing agents and strong acids.

2. Containerization and Labeling:

  • Dedicated Container: Use a dedicated, properly sealed, and clearly labeled waste container.[11]

  • Labeling: The label should include "Hazardous Waste," the full chemical name "this compound," and associated hazards.[11]

3. On-site Storage:

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • Licensed Disposal: Arrange for disposal through a licensed chemical waste disposal facility.[11]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[3][11]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[7]

5. Decontamination of Empty Containers:

  • Triple Rinse: Triple rinse empty containers that held the compound with a suitable solvent.[11]

  • Rinsate Disposal: Collect the rinsate and dispose of it as hazardous waste.[11]

  • Container Disposal: After thorough decontamination, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.